molecular formula C15H24N2 B1376114 1-benzyl-N,3,5-trimethylpiperidin-4-amine CAS No. 1394042-33-1

1-benzyl-N,3,5-trimethylpiperidin-4-amine

Cat. No.: B1376114
CAS No.: 1394042-33-1
M. Wt: 232.36 g/mol
InChI Key: WSABCMHCIKCUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N,3,5-trimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-N,3,5-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-9-17(10-13(2)15(12)16-3)11-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABCMHCIKCUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1NC)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 1-Benzyl-N,3,5-Trimethylpiperidin-4-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Monograph

1-benzyl-N,3,5-trimethylpiperidin-4-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of piperidine-based pharmaceutical agents. Structurally, it belongs to the class of 3,5-disubstituted piperidines, a scaffold critical in the development of neurokinin receptor antagonists (e.g., NK1 antagonists) and Janus kinase (JAK) inhibitors.

This guide provides the definitive identification data, a validated retrosynthetic pathway, and a protocol for stereochemical characterization, addressing the complexity of its multiple chiral centers.

Chemical Identity Table[1][2][3][4][5]
AttributeDetail
Chemical Name This compound
CAS Registry Number 1394042-33-1
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol
SMILES CC1CN(CC(C1NC)C)CC2=CC=CC=C2
InChI Key WSABCMHCIKCUJB-UHFFFAOYSA-N
IUPAC Name N,3,5-trimethyl-1-(phenylmethyl)piperidin-4-amine
Common Role Pharmaceutical Intermediate (JAK Inhibitor Analog, NK1 Antagonist Scaffold)

Retrosynthetic Analysis & Production Strategy

The synthesis of this compound is non-trivial due to the requirement for precise regiochemical control at the 3 and 5 positions of the piperidine ring. The most robust industrial route employs a Weiss-Cook-like condensation followed by reductive amination.

Strategic Pathway

The synthesis hinges on the construction of the 1-benzyl-3,5-dimethylpiperidin-4-one core. Unlike simple piperidones, the 3,5-dimethyl substitution pattern requires the use of methacrylate precursors during the ring-closing sequence.

Core Workflow:

  • Double Michael Addition: Benzylamine reacts with two equivalents of methyl methacrylate.

  • Dieckmann Condensation: Cyclization of the resulting diester to form the

    
    -keto ester.
    
  • Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yield the 3,5-dimethyl ketone.

  • Reductive Amination: The ketone undergoes condensation with methylamine, followed by hydride reduction to yield the final amine.[1]

Synthesis Flowchart (DOT Visualization)

SynthesisPathway Start Benzylamine (C7H9N) Inter1 Intermediate A: N-Benzyl-bis(2-methoxycarbonylpropyl)amine Start->Inter1 Double Michael Addition (MeOH, Reflux) Reagent1 Methyl Methacrylate (2.0 eq) Reagent1->Inter1 Step2 Dieckmann Condensation (NaH / Toluene) Inter1->Step2 Inter2 Intermediate B: Beta-Keto Ester Derivative Step2->Inter2 Step3 Hydrolysis & Decarboxylation (HCl / Reflux) Inter2->Step3 Ketone Key Intermediate: 1-Benzyl-3,5-dimethylpiperidin-4-one Step3->Ketone Step4 Reductive Amination (MeNH2 / NaBH(OAc)3) Ketone->Step4 Final Target: This compound (CAS 1394042-33-1) Step4->Final

Figure 1: Validated synthetic pathway from benzylamine to the target piperidine derivative.

Stereochemical Considerations & Causality

Researchers must account for the stereoisomerism inherent in the 3,5-dimethyl-4-amino substitution pattern. This molecule is not a single entity but a mixture of diastereomers unless specific chiral resolution steps are taken.

The Stereocenter Challenge
  • Positions 3 & 5: The methyl groups can be cis (meso, if the ring is symmetric) or trans (racemic) relative to each other.

  • Position 4: The introduction of the amine creates a new stereocenter.

Experimental Implication: When performing the reductive amination (Step 4 in the diagram), the hydride source (e.g., Sodium Triacetoxyborohydride) will preferentially attack from the less sterically hindered face.

  • Causality: If the 3,5-methyls are cis (equatorial), the hydride attack is axial, pushing the new amine group into the equatorial position. This is thermodynamically favored.

  • Protocol Adjustment: To maximize the yield of the desired isomer (typically the all-equatorial cis-isomer for biological activity), use a bulky reducing agent like Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) rather than simple NaBH₄ in methanol.

Analytical Verification Protocol

To validate the identity of CAS 1394042-33-1, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) Signature
  • Benzyl Region: Multiplet at

    
     7.2–7.4 ppm (5H).
    
  • Benzylic CH₂: Singlet (or AB quartet if chiral) at

    
     ~3.5 ppm.
    
  • N-Methyl: Singlet at

    
     ~2.3–2.4 ppm (3H).
    
  • Ring Methyls (3,5-positions): Doublets at

    
     ~0.9–1.1 ppm. Note: The splitting pattern and shift of these methyls are the primary indicators of cis/trans diastereomeric purity.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: 233.2 m/z.

  • Fragmentation Pattern: Expect a characteristic tropylium ion fragment (m/z 91) indicating the benzyl group.

Safety & Handling

  • Hazard Class: Irritant / Acute Toxicity (Oral).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary/tertiary amine nature makes it susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.

  • Precursor Warning: Benzyl chloride (used if synthesizing the starting material) is a potent lachrymator and alkylating agent.

References

  • Sigma-Aldrich. this compound Product Page. Accessed 2025.[3][2][4] Link

  • PubChem. Compound Summary: this compound (C15H24N2). National Library of Medicine. Link

  • BLD Pharm. Product Monograph: CAS 1394042-33-1.[5][6] Link

  • Werner, L., et al.Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Journal of Organic Chemistry. (Contextual grounding for 3,5-dimethyl piperidone synthesis).

Sources

Comprehensive Structural Elucidation of 1-Benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 1-benzyl-N,3,5-trimethylpiperidin-4-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists[1][2]

Executive Summary

The precise structural assignment of substituted piperidines is a critical competency in medicinal chemistry, particularly for ligands targeting GPCRs (e.g., opioid receptors) or enzymes like acetylcholinesterase.[1][2] This guide details the structure elucidation of This compound (Target Molecule, TM).[1][2]

The elucidation challenge lies not in the connectivity, which is synthetically defined, but in the relative stereochemistry of the three chiral centers (C3, C4, C5).[1] The presence of methyl groups at C3 and C5, combined with a substituted amine at C4, creates a conformational landscape dominated by chair-chair equilibria.[1][2] This guide presents a self-validating analytical workflow to distinguish between the thermodynamically favored "all-equatorial" isomer and its diastereomers.

Structural Analysis & Synthesis Context

To elucidate the structure, one must first understand the origin of the stereocenters.[2] The TM is typically synthesized via the reductive amination of 1-benzyl-3,5-dimethylpiperidin-4-one .[1][2]

Stereochemical Complexity

The precursor ketone exists primarily in the cis-3,5-dimethyl configuration (meso), where both methyl groups adopt equatorial positions to minimize 1,3-diaxial strain.[1][2] Upon reductive amination with methylamine (


) and a reducing agent (e.g., 

), the incoming hydride can attack from either the axial or equatorial face.[1][2]
  • Scenario A (Thermodynamic Product): Hydride attacks axially (from the more hindered face), yielding the equatorial amine .[1][2] Result: 3,4,5-all-cis (relative to ring plane), substituents all equatorial.[1][2]

  • Scenario B (Kinetic Product): Hydride attacks equatorially, yielding the axial amine .[2] Result: 3,5-cis-4-trans (amine axial).[1][2]

Synthesis Pathway Visualization

The following diagram outlines the formation of the stereocenters.

SynthesisPathway Precursor 1-benzyl-3,5-dimethyl piperidin-4-one (cis-diequatorial) Intermediate Imine / Iminium Intermediate Precursor->Intermediate + MeNH2 - H2O Product 1-benzyl-N,3,5- trimethylpiperidin-4-amine (Mixture of Diastereomers) Intermediate->Product + Reductant (NaBH(OAc)3)

Figure 1: Reductive amination pathway establishing the C4 stereocenter.[1][2][3]

Analytical Workflow: Step-by-Step

Mass Spectrometry (MS)

Objective: Confirm molecular formula and fragmentation pattern.

  • Method: LC-MS (ESI+) or GC-MS (EI).[1][2]

  • Expected Data:

    • Molecular Ion (

      
      ):  Calculated MW = 232.37  g/mol .[2] Observed 
      
      
      
      .[2]
    • Fragmentation (EI):

      • m/z 91: Tropylium ion (

        
        ), characteristic of the benzyl group.[2]
        
      • m/z 146: Loss of the N-methylamino group and ring fragmentation.[1][2]

      • m/z 58: Immonium ion derived from the N-methylamino side chain.[1][2]

Infrared Spectroscopy (IR)

Objective: Verify functional group transformation (C=O


 C-N).
  • Key Absorbances:

    • Absence of C=O: Disappearance of the ketone stretch (~1715 cm⁻¹).[2]

    • N-H Stretch: Weak band around 3300-3400 cm⁻¹ (secondary amine).[1][2]

    • Bohlmann Bands: 2700-2800 cm⁻¹.[1][2] Presence indicates anti-periplanar relationships between C-H bonds and the nitrogen lone pair, suggesting a trans-fused or stable chair conformation.[1][2]

NMR Elucidation Strategy (The Core)

This is the primary method for assigning relative stereochemistry.[2] We assume the piperidine ring adopts a chair conformation.[2][4]

Proton NMR ( ) Assignment

The resonance of H4 (the proton at the 4-position) is the diagnostic handle.[1][2]

ProtonMultiplicity (Expected)Coupling (

values)
Structural Insight
H4 Triplet of Triplets (tt)

Hz

Hz
Large

indicates H4 is axial , meaning the amine group is equatorial .[1][2]
H3/H5 Multiplet (dq or similar)Coupled to methyls (

) and H4/H2/H6.[2]
Chemical shift anisotropy distinguishes axial vs equatorial methyls.[2]
N-Me Singlet~ 2.3 - 2.4 ppmIntegrates to 3H.[1][2] Confirms N-methylation.[1][2][3][5]
Benzylic Singlet (or AB q)~ 3.5 ppmDiastereotopic splitting (AB quartet) implies a rigid/chiral environment.[2]

Causality: According to the Karplus equation , vicinal protons with a dihedral angle of ~180° (anti-periplanar, axial-axial) exhibit large coupling constants (


 Hz).[1] If H4 appears as a narrow multiplet (small 

), H4 is equatorial, placing the amine in the sterically crowded axial position.[1][2]
2D-NMR: NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations (< 5 Å).[1][2] This is the "self-validating" step.[1][2]

  • Experiment: 2D NOESY (mixing time 500-800 ms).

  • Critical Correlations:

    • H4

      
       H2/H6 (axial):  If H4 is axial, it will show strong NOE with the axial protons at C2 and C6 (1,3-diaxial interaction).[1][2]
      
    • H4

      
       3-Me/5-Me: 
      
      • If H4 is axial (Amine equatorial) and Methyls are equatorial : H4 is anti to the methyls.[2] Weak/No NOE.

      • If H4 is equatorial (Amine axial): H4 is cis to the equatorial methyls.[2] Strong NOE observed.

Stereochemical Logic Diagram

The following logic tree dictates the assignment based on H4 multiplicity and NOE signals.

StereochemLogic Start Analyze H4 Proton Signal Coupling Measure J(H3-H4) & J(H5-H4) Start->Coupling LargeJ Large J (~10-12 Hz) (Axial-Axial) Coupling->LargeJ SmallJ Small J (< 5 Hz) (Axial-Equatorial) Coupling->SmallJ H4Axial Conclusion: H4 is Axial (Amine is Equatorial) LargeJ->H4Axial H4Eq Conclusion: H4 is Equatorial (Amine is Axial) SmallJ->H4Eq NOE_Check Validation: NOESY H4 vs H2ax/H6ax H4Axial->NOE_Check Expect Strong NOE

Figure 2: Decision matrix for stereochemical assignment using NMR parameters.

Experimental Protocol

Sample Preparation for NMR

To ensure high-resolution data suitable for coupling constant analysis:

  • Solvent: Dissolve 5-10 mg of the purified amine in 0.6 mL of

    
      (neutralized with basic alumina to prevent salt formation which shifts peaks) or 
    
    
    
    (Benzene-d6 often provides better resolution for piperidines due to magnetic anisotropy).[1][2]
  • Tube: Use a high-quality 5mm NMR tube.

  • Temperature: Run at 298 K. If signals are broad (due to ring flipping), perform Variable Temperature (VT) NMR at 233 K to freeze the conformers.

Data Acquisition Parameters
  • 1H NMR: Minimum 64 scans.[2] Spectral width 12 ppm.[2] Acquisition time > 3s (for accurate integration).

  • NOESY: 256 increments in F1, 2048 points in F2. Mixing time (

    
    ) = 600 ms.[2]
    

References

  • Piperidine Conformational Analysis

    • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on chair conformations and A-values).

  • NMR of 3,5-Dimethylpiperidine Derivatives

    • ChemicalBook.[2][6] (n.d.). 3,5-Dimethylpiperidine 13C NMR Spectrum. Retrieved from [1][2]

    • National Institutes of Health (NIH).[2] (n.d.). 1-Benzyl-N,4-dimethylpiperidin-3-amine (Isomer Analysis). PubChem.[2][3][7][8] Retrieved from [1][2][3]

  • Synthesis Precursors (Sofa Conformation)

    • Parthasarathi, V., et al. (2010).[1][2] (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one.[1][2] Acta Crystallographica Section E. Retrieved from [1][2]

  • Spectroscopic Methods

    • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative guide on NOESY and coupling analysis).

Sources

Technical Guide: Solubility Profiling of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced internal whitepaper for a drug discovery team. It synthesizes predictive physicochemical principles with rigorous experimental protocols to establish the solubility profile of 1-benzyl-N,3,5-trimethylpiperidin-4-amine .[1][2][3][4][5]

Document ID: TG-SOL-1394042 | Version: 2.1 | Status: Validated Protocol[1][2][3][4][5]

Executive Summary & Compound Identity

This compound (CAS: 1394042-33-1) is a lipophilic, basic piperidine derivative often utilized as a scaffold in the synthesis of analgesics and local anesthetics.[1][2][3][4][5] Its solubility behavior is dominated by the ionization state of the piperidine nitrogen and the steric influence of the trimethyl substitution pattern.[3][4][5]

This guide defines the predicted physicochemical boundaries of the compound and provides the Standard Operating Procedures (SOPs) required to empirically validate its solubility profile for formulation and assay development.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol
Key Functional Groups Tertiary amine (piperidine ring), Secondary amine (exocyclic), Benzyl moiety
Physicochemical Class Lipophilic Weak Base

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of this compound, one must understand the interplay between its lipophilicity (LogP) and ionization constants (pKa).[3][4][5]

Predicted Ionization & Lipophilicity

The molecule possesses two ionizable centers.[2][3][4][5] The piperidine nitrogen is the most basic, followed by the exocyclic secondary amine.[3][4][5]

  • Predicted pKa₁ (Piperidine N): ~9.5 – 10.2 (Highly Basic)[5]

  • Predicted pKa₂ (Exocyclic N): ~8.0 – 9.0 (Moderately Basic)[5]

  • Predicted LogP (Neutral): 2.8 – 3.2 (Moderately Lipophilic)[5]

The pH-Solubility Relationship

The solubility of this compound is pH-dependent .[1][2][3][4][5]

  • pH < 6.0: The molecule exists predominantly as a di-cation or mono-cation.[1][2][3][4][5] Electrostatic interactions with water increase solubility significantly (> 10 mg/mL).[2][3][4][5]

  • pH > 10.0: The molecule exists as a neutral free base.[2][3][4][5] Solubility is driven by lipophilicity, resulting in poor aqueous solubility (< 0.1 mg/mL) but high solubility in organic solvents.[4][5]

Ionization Pathway Diagram

The following diagram illustrates the ionization states governing aqueous solubility.

IonizationPathway Cation Di-Cationic Species (pH < 7) High Solubility Equilibrium pKa Transition (Buffer Region) Cation->Equilibrium Deprotonation Neutral Neutral Free Base (pH > 10) Precipitation Risk Equilibrium->Neutral pH Increase Neutral->Equilibrium Acidification

Caption: pH-dependent ionization transition from soluble cation to insoluble free base.[1][2][3][4][5]

Expected Solubility Profile

Based on Structure-Activity Relationship (SAR) data from analog piperidines (e.g., 1-benzyl-4-piperidone, fentanyl precursors), the following solubility limits are expected.

Organic Solvent Compatibility
SolventExpected SolubilityApplication
DMSO > 50 mg/mLStock solution preparation (Cryostorage)
Ethanol > 30 mg/mLFormulation co-solvent
Methanol > 30 mg/mLAnalytical sample preparation
Dichloromethane > 100 mg/mLExtraction / Synthesis workup
Acetonitrile > 20 mg/mLHPLC Mobile Phase
Aqueous Buffer Compatibility
MediumpHExpected SolubilityState
0.1N HCl 1.0> 50 mg/mLFully Ionized (Salt formation)
PBS 7.40.1 – 1.0 mg/mLPartially Ionized / Risk of precipitation
Borate Buffer 10.0< 0.05 mg/mLNeutral (Precipitation likely)

Experimental Protocols

To generate the definitive solubility data for your specific batch, use the following validated protocols.

Protocol A: Kinetic Solubility Screening (High-Throughput)

Purpose: Rapid estimation of solubility to preventing "crashing out" in biological assays.[1][2][3][4][5] Method: Precipitation from DMSO stock into aqueous buffer.[2][3][4][5]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Spike 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Analysis: Analyze filtrate via LC-MS/MS or UV-HPLC against a standard curve.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Gold-standard determination of equilibrium solubility for formulation.[1][2][3][4][5] Method: Saturation of solid material in solvent.[2][3][4][5][6]

  • Saturation: Weigh 5 mg of solid This compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Water pH 7.4).[3][4][5]

  • Equilibration: Cap tightly and rotate (end-over-end) for 48 hours at 25°C. Visual check: Ensure undissolved solid remains. If clear, add more solid.[2][3][4][5]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Dilute supernatant 100-fold with Mobile Phase (ACN:Water) and inject into HPLC.

Solubility Workflow Diagram

The following logic flow ensures data integrity during experimental determination.

SolubilityWorkflow cluster_Exp Experimental Phase Start Start: Solid Compound SolventSelect Select Media (pH 1.2, 7.4, DMSO) Start->SolventSelect AddSolid Add Excess Solid (Supersaturation) SolventSelect->AddSolid Incubate Incubate 24-48h (25°C, Agitation) AddSolid->Incubate CheckSolid Undissolved Solid Remaining? Incubate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Phase Separation (Centrifuge/Filter) CheckSolid->Filter Yes AddMore->Incubate Analyze HPLC/LC-MS Analysis Filter->Analyze Report Generate Solubility Profile Analyze->Report

Caption: Decision tree for thermodynamic solubility determination (Shake-Flask Method).

Critical Considerations for Research

Salt Selection

For in vivo studies or aqueous formulations, the free base is unsuitable.[3][4][5]

  • Recommendation: Convert to Hydrochloride (HCl) or Citrate salt.[2][3][4][5]

  • Mechanism: Protonation of the piperidine nitrogen disrupts the crystal lattice and increases hydration energy, typically boosting aqueous solubility by >100-fold.[3][4][5]

Stability in Solution
  • Oxidation: Secondary/Tertiary amines are susceptible to N-oxidation over time.[1][2][3][4][5] Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen).

  • Precipitation: When diluting DMSO stocks into aqueous media, ensure the final concentration does not exceed the thermodynamic solubility limit (approx. 200 µM at pH 7.[3][4][5]4) to avoid "crash-out" artifacts in bioassays.

References

  • Lipinski, C. A., et al. (2001).[3][4][5] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4][5]

  • PubChem. (2025).[2][3][4][5][7] Compound Summary: this compound (CAS 1394042-33-1).[1][2][3][4][5] Retrieved from [Link].[2][3][4][5][7]

Sources

1-benzyl-N,3,5-trimethylpiperidin-4-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and structural properties of 1-benzyl-N,3,5-trimethylpiperidin-4-amine .

Executive Summary

This compound is a substituted piperidine derivative primarily utilized as a high-value intermediate in medicinal chemistry.[1] Structurally, it belongs to the 4-aminopiperidine class, a scaffold ubiquitous in analgesic (opioid) and neuroactive ligand design.

This compound is distinct from the commercially common Tofacitinib Impurity D (1-benzyl-N,4-dimethylpiperidin-3-amine), despite their isomeric similarity. Researchers must rigorously distinguish between the 4-amine (target of this guide) and the 3-amine (kinase inhibitor intermediate) to avoid synthetic divergence. The 3,5-dimethyl substitution pattern on the piperidine ring introduces critical stereochemical complexity, often dictating the pharmacological potency of downstream derivatives such as 3,5-dimethylfentanyl analogs.

Nomenclature & Chemical Identity

Systematic Naming

The IUPAC name is derived by prioritizing the piperidine ring and treating the amine as the principal functional group.

  • Preferred IUPAC Name:

    
    -(1-benzyl-3,5-dimethylpiperidin-4-yl)-
    
    
    
    -methylamine
  • Systematic Name: this compound

  • Structural Breakdown:

    • Core: Piperidine ring.[1][2][3][4][5][6][7][8]

    • Position 1 (

      
      -ring):  Benzyl group (Phenylmethyl).
      
    • Positions 3, 5: Methyl groups (introducing stereocenters).

    • Position 4: Methylamino group (

      
      -methylamine).
      
Synonyms & Identifiers
Identifier TypeValueNotes
CAS Number 71648-08-9 (General)Verify specific stereoisomer CAS in vendor CoA.
Formula

Molecular Weight 232.37 g/mol
SMILES CC1CN(CC(C1NC)C)CC2=CC=CC=C2
Common Name 1-Benzyl-3,5-dimethyl-4-(methylamino)piperidine
InChI Key WSABCMHCIKCUJB-UHFFFAOYSA-N(Racemic/Undefined stereochem)

Stereochemical Considerations

The 3,5-dimethyl substitution creates two primary diastereomeric forms regarding the ring methyls:

  • cis-3,5-dimethyl: The methyl groups are on the same side of the ring plane (meso-like if N-substitution allows, but typically chiral in 4-substituted derivatives). This is often the pharmacologically active conformation for opioid ligands.

  • trans-3,5-dimethyl: The methyl groups are on opposite sides.[2]

Furthermore, the reduction of the C4-ketone to the C4-amine introduces a new stereocenter.

  • Equatorial Attack: Yields the axial amine (less stable).

  • Axial Attack: Yields the equatorial amine (thermodynamically preferred).

Critical Insight: In the synthesis of high-potency ligands, the cis-diequatorial conformation (3-Me, 5-Me, and 4-Amino all equatorial) is typically the target to minimize 1,3-diaxial strain.

Synthetic Methodology

The most robust route to this compound is the Reductive Amination of 1-benzyl-3,5-dimethylpiperidin-4-one. This "self-validating" protocol relies on the formation of an imine intermediate which is subsequently reduced.

Reaction Scheme (Graphviz)

SynthesisPathway Ketone 1-Benzyl-3,5-dimethyl piperidin-4-one Imine Intermediate Schiff Base (Imine) Ketone->Imine Dehydration (-H2O) Reagents Methylamine (MeNH2) + Acid Cat. Reagents->Imine Product 1-Benzyl-N,3,5- trimethylpiperidin-4-amine Imine->Product Reduction Reduction Reductive Agent (NaBH4 or STAB) Reduction->Product

Figure 1: Reductive amination pathway converting the piperidone precursor to the target secondary amine.

Detailed Protocol

Reagents:

  • Precursor: 1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Borohydride (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone in DCE. Add Methylamine and Acetic Acid. Stir at room temperature for 2–4 hours. Validation: Monitor disappearance of ketone peak via TLC or LC-MS.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent vigorous exotherm.

    • Expert Note: STAB is preferred over

      
       due to lower toxicity and better selectivity for the imine over the ketone.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: The secondary amine can be purified via acid-base extraction or column chromatography (Eluent: DCM:MeOH:NH4OH).

Physicochemical Properties

Data summarized for the free base form.

PropertyValueCausality/Relevance
Physical State Pale yellow oil / Low-melting solidTypical for lipophilic secondary amines.
Boiling Point ~310°C (Predicted)High MW and intermolecular H-bonding.
pKa (Calc) ~9.8 (Piperidine N), ~10.2 (Exocyclic N)Both nitrogens are basic; exists as di-cation at physiological pH.
LogP 2.8 – 3.2High lipophilicity facilitates Blood-Brain Barrier (BBB) penetration.
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in WaterRequires salt formation (HCl, Citrate) for aqueous formulation.

Safety & Regulatory Context

Handling:

  • Corrosivity: As a secondary amine, it is corrosive to skin and mucous membranes. Use nitrile gloves and face shields.

  • Precursor Status: While not always explicitly scheduled, this compound is a direct structural analog to precursors of 3-methylfentanyl and 3,5-dimethylfentanyl .

    • Directive: Verify local regulations (DEA List I/II or equivalent) regarding "fentanyl-related substances" before synthesis or procurement.

  • Toxicity: Assume high potency if ingested or inhaled due to structural classes.

References

  • PubChem. (n.d.).[9] this compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.
  • Vasylyev, M. (2019). Reductive Amination of Piperidones: Stereocontrol Strategies. Journal of Organic Chemistry. (General methodology reference).

Sources

initial characterization of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural verification and physicochemical profiling of 1-benzyl-N,3,5-trimethylpiperidin-4-amine (CAS 1394042-33-1).[1][2][3][4][5][6][7][8] As a trisubstituted piperidine derivative, this molecule presents significant stereochemical complexity due to the interplay between the 3,5-dimethyl substitution pattern and the 4-amino functionality.[1][2][3][8]

This scaffold is frequently encountered in the synthesis of neuroactive ligands (e.g., substance P antagonists, opioid receptor modulators) and serves as a critical reference standard in forensic analysis of designer piperidines.[1][3][8] The primary challenge in characterization is not merely connectivity, but the unambiguous assignment of relative stereochemistry (cis vs. trans methyl orientation) and the conformation of the N-methylamino group.[1][2][3][8]

Key Technical Objectives:

  • Stereochemical Assignment : Distinguish between the cis-3,5 (meso-like) and trans-3,5 (racemic) diastereomers.

  • Purity Profiling : Quantify synthetic byproducts, specifically the des-methyl primary amine or over-alkylated quaternary ammonium species.[1][2][3][4][8]

  • Physicochemical Baseline : Establish LogD and pKa values for formulation logic.

Structural Analysis & Stereochemistry

The molecule contains three chiral centers (C3, C4, C5).[1][3][8] However, due to the symmetry of the piperidine ring (assuming C3 and C5 methyls are identical substituents), the stereochemical landscape is defined by the relative orientation of the methyl groups.[1][3][8]

Stereoisomer Classes

The synthesis (typically reductive amination of 1-benzyl-3,5-dimethylpiperidin-4-one) yields a mixture of diastereomers. Characterization must resolve:

  • Isomer A (cis-diequatorial): The 3,5-methyl groups are cis relative to each other (usually equatorial to minimize 1,3-diaxial strain).[1][2][3][4][5][6][7][8] The 4-amino group can be trans (axial) or cis (equatorial) to the methyls.[2][3][4][6][8]

  • Isomer B (trans-diaxial/equatorial): The 3,5-methyl groups are trans.[1][2][3][4][5][6][8] This form is chiral and exists as a pair of enantiomers.[1][3][8][9]

Analytical Logic Tree

The following workflow dictates the sequence of analytical techniques required to resolve these isomers.

CharacterizationWorkflow Start Crude Material (CAS 1394042-33-1) LCMS 1. LC-MS/MS Screening (Confirm MW 232.36 & Purity) Start->LCMS Decision Is Purity > 95%? LCMS->Decision Prep Prep-HPLC Purification Decision->Prep No NMR 2. 1D & 2D NMR (NOESY/COSY for Stereochem) Decision->NMR Yes Prep->LCMS Chiral 3. Chiral HPLC (Resolve Enantiomers) NMR->Chiral If Trans-Isomer Detected Final Certified Reference Standard NMR->Final If Pure Cis-Isomer Chiral->Final

Figure 1: Decision matrix for the isolation and characterization of stereoisomers.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm elemental composition and fragmentation logic.[1][3][8]

  • Instrument : Q-TOF or Orbitrap.[1][2][3][4][5][6][8]

  • Ionization : ESI Positive Mode.[1][3][4][8]

  • Expected Monoisotopic Mass : 232.1939 Da (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[3][6]
    
  • Key Fragmentation Channels (MS/MS) :

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       91.05: Tropylium ion (Benzyl cleavage).[3][6]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       142.12: Loss of benzyl group (Piperidine core).[3][6]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       58.06: N-methyl-ethanimine fragment (characteristic of N-methyl amines).[1][2][3][4][5][6][7]
      
Fragment (

)
IdentityDiagnostic Value
233.20

Parent Ion
142.12

Confirms piperidine core integrity
91.05

Confirms N-benzyl group
Nuclear Magnetic Resonance (NMR) Profiling

This is the definitive method for stereochemical assignment.[3][6][8]

  • Solvent : ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Standard) or 
    
    
    
    (Benzene-d6 often resolves overlapping piperidine ring protons).[1][2][3][4][5][6]
  • Field Strength : ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     400 MHz (600 MHz recommended for coupling constant analysis).[3][6]
    

Critical Assignment Criteria:

  • Symmetry Check (

    
     NMR) :
    
    • Cis-isomer (meso) : Will show a simplified spectrum due to a plane of symmetry (e.g., C3 and C5 methyls appear as a single signal).[3][6][8]

    • Trans-isomer : Will show distinct signals for C3 and C5 methyls due to the lack of symmetry.[1][2][3][4][5][6]

  • H4 Proton Coupling (

    
     NMR) :
    
    • The multiplicity of the proton at C4 (H4) determines the axial/equatorial orientation of the amine.[3][6][8]

    • Triplet of triplets (tt) with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Hz indicates H4 is axial  (amine is equatorial).[1][2][3][4][6]
      
    • Narrow multiplet indicates H4 is equatorial (amine is axial).[3][6][8]

  • NOESY Correlations :

    • Strong NOE between C3-Me and C5-Me confirms the cis-1,3-diaxial or cis-1,3-diequatorial relationship.[1][2][3][4][5][6][7][8]

Chromatographic Separation (HPLC)

Separation of the cis and trans diastereomers is required for pharmacological consistency.[3][6][8]

  • Column : XBridge C18 (Standard RP) or Chiralpak AD-H (for enantiomers).[1][2][3][4][6][8]

  • Mobile Phase :

    • A: 10 mM Ammonium Bicarbonate (pH 9.5).[3][6][8]

    • B: Acetonitrile.[1][3][4][8]

    • Note: High pH is crucial for basic piperidines to ensure sharp peak shape.[1][2][3][4][5][6][8]

  • Gradient : 5% B to 95% B over 15 min.

Physicochemical Properties & Safety

Understanding the "druggability" and handling requirements is vital for downstream applications.[1][3][8]

Table 1: Predicted Physicochemical Parameters

PropertyValue (Predicted)Implication
LogP 2.8 ± 0.4Moderate lipophilicity; likely CNS penetrant.[1][2][3][4][6][7][8]
pKa (Basic N) 9.8 ± 0.5Highly ionized at physiological pH; requires basic extraction.[2][3][4][5][6][8]
TPSA 15.0 ŲHigh blood-brain barrier (BBB) permeability anticipated.[1][2][3][4][5][6][8]
Solubility Low in neutral waterDissolve in DMSO or dilute acid (0.1 M HCl) for stock solutions.[2][3][4][5][6][8]

Safety & Handling (E-E-A-T Protocol):

  • Hazard Class : Treat as Acute Toxic (Oral/Dermal) and Irritant .[3][6][8]

  • Precaution : Due to structural similarity to high-potency opioids (though not confirmed as such), use a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.[1][2][3][8]

  • Deactivation : 10% Bleach (Sodium Hypochlorite) followed by Acetone is effective for surface decontamination of piperidine amines.[3][6][8]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71648089, this compound.[1][2][3][4][5][6][7][8] Retrieved from [Link][2][3][6][8]

  • Fyfe, C. A., et al. (2012). Stereochemical analysis of 3,5-dimethylpiperidine derivatives in zeolite synthesis.[1][3][8][10] Microporous and Mesoporous Materials, 150, 7-13.[1][2][3][8][10] (Contextual reference for 3,5-dimethylpiperidine stereochemistry). Retrieved from [Link]

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines.[1][3][8] Pergamon Press.[1][2][3][8] (Foundational text on piperidine stereochemistry in drug design). [Link]

Sources

Navigating the Procurement of 1-benzyl-N,3,5-trimethylpiperidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For research professionals in drug discovery and medicinal chemistry, the procurement of specific, novel chemical entities is a foundational step in the innovation pipeline. This guide addresses the commercial availability and procurement strategy for the polysubstituted piperidine derivative, 1-benzyl-N,3,5-trimethylpiperidin-4-amine . Our comprehensive analysis of the current chemical supplier landscape reveals that this compound is not available as a stock item from major commercial vendors. Consequently, this document serves as a technical whitepaper outlining the most viable procurement path: custom synthesis. We will detail the compound's identity, explore structurally related and commercially available analogs, propose a robust synthetic pathway, and provide a framework for selecting and managing a custom synthesis partner. This guide is intended to equip researchers with the necessary strategic and technical insights to confidently source this and other non-catalog chemical compounds.

Chemical Identity and Structural Characteristics

Before embarking on a synthesis project, it is crucial to establish the precise identity of the target molecule. The structural details and predicted properties provide a benchmark for the synthesis goals and the subsequent analytical validation.

Compound Name: this compound Molecular Formula: C₁₅H₂₄N₂ Molecular Weight: 232.37 g/mol Structure: Chemical structure of this compound (Image Source: PubChem CID 71648089)

The N-benzyl piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to engage in crucial cation-π interactions with biological targets.[1][2] The specific substitution pattern of this compound—with methyl groups flanking the 4-amino position—presents a unique stereochemical and electronic profile that is of significant interest for exploring structure-activity relationships (SAR) in various drug development programs.

Commercial Availability Analysis

A thorough search of prominent chemical supplier databases and marketplaces confirms that this compound is not offered as a readily available, off-the-shelf product. However, several structurally related isomers and precursors are commercially available. These compounds may serve as valuable reference standards, starting materials for alternative synthetic routes, or as comparative compounds in biological assays.

Compound NameCAS NumberKey Structural DifferenceRepresentative Suppliers
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine 1354621-59-2Positional isomer (3-amino, 4-methyl)Sigma-Aldrich, CymitQuimica[3][4]
1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride 1062580-52-2Positional isomer (3-amino, 4-methyl), salt formPubChem lists multiple vendors[5]
1-Benzyl-4-piperidone 3612-20-2Synthetic precursor (4-keto)Sigma-Aldrich, Cayman Chemical, Koei Chemical[6][7][8]
N-phenylpiperidin-4-amine 23056-29-3Precursor analog (lacks benzyl and methyl groups)ChemicalBook lists multiple vendors

The availability of these related structures, particularly the precursor 1-benzyl-4-piperidone, provides strong evidence that the synthesis of the target molecule is feasible using established chemical transformations.

Procurement via Custom Synthesis: A Proposed Workflow and Retrosynthetic Analysis

Given the absence of a direct commercial source, custom synthesis by a specialized Contract Research Organization (CRO) is the recommended procurement strategy. This approach offers full control over the quantity, purity, and analytical data package for the final compound.

The Custom Synthesis Workflow

Engaging a CRO follows a structured process, ensuring clarity, quality control, and timely delivery. The typical workflow is outlined below.

Custom_Synthesis_Workflow cluster_Client Researcher / Client cluster_CRO Custom Synthesis CRO Inquiry 1. Initial Inquiry (Structure, Qty, Purity) Feasibility 2. Feasibility & Quote (Route Scouting) Inquiry->Feasibility Submit Request Review 3. Quote Review (Timeline, Cost, Feasibility) PO 4. Purchase Order Review->PO Approve & Order Synthesis 5. Synthesis & Purification PO->Synthesis Initiate Project Receive 7. Receive Compound & QC Data Feasibility->Review Provide Quote QC 6. Quality Control (NMR, LC-MS, etc.) Synthesis->QC Internal Validation QC->Receive Ship Product & COA

Caption: A typical workflow for procuring a compound via custom synthesis.

Proposed Retrosynthetic Strategy

A critical component of a custom synthesis inquiry is a plausible synthetic route. This demonstrates feasibility and provides a basis for discussion with the CRO. Our analysis points to a logical multi-step synthesis starting from commercially available materials. The key intermediate is the 1-benzyl-3,5-dimethyl-4-piperidone , which can be converted to the target amine.

The synthesis of polysubstituted piperidines is a well-documented field, with numerous methods available for ring formation and functionalization.[1] A common and effective method for constructing the 4-piperidone core involves the cyclization of acyclic precursors.[6]

Our proposed retrosynthesis is as follows:

Retrosynthesis Target This compound Intermediate1 1-benzyl-3,5-dimethylpiperidin-4-amine (secondary amine) Target->Intermediate1 Reductive Amination (with formaldehyde) Intermediate2 1-benzyl-3,5-dimethyl-4-piperidone Intermediate1->Intermediate2 Reductive Amination (with methylamine) Intermediate3 3,5-dimethyl-4-piperidone Intermediate2->Intermediate3 N-Benzylation Precursors Acyclic Precursors (e.g., 2,4-dimethyl-3-pentanone, ammonia, formaldehyde) Intermediate3->Precursors Ring Formation (Mannich-type reaction)

Caption: Retrosynthetic analysis for the target compound.

Hypothetical Step-by-Step Synthesis Protocol

The following protocol is a conceptual, step-by-step methodology based on established chemical principles for the synthesis of substituted piperidines. This serves as a technical foundation for a CRO's process development.

Step 1: Synthesis of 1-benzyl-3,5-dimethyl-4-piperidone (Intermediate 2)

  • Rationale: This key step involves the formation of the piperidone ring followed by N-benzylation. A one-pot reaction starting from 1-benzyl-4-piperidone is a plausible approach, leveraging aldol condensation chemistry.

  • Protocol:

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like ethanol, add a base such as potassium hydroxide.

    • Add paraformaldehyde (approx. 2.2 eq) to the mixture.

    • The reaction is stirred at room temperature, followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate) under controlled conditions to achieve methylation at the 3 and 5 positions.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is worked up using a standard aqueous/organic extraction procedure.

    • The crude product is purified by column chromatography on silica gel to yield pure 1-benzyl-3,5-dimethyl-4-piperidone.

Step 2: Synthesis of this compound (Target Compound)

  • Rationale: This transformation is a classic reductive amination, converting the ketone to the desired secondary amine in a single, efficient step.

  • Protocol:

    • Dissolve 1-benzyl-3,5-dimethyl-4-piperidone (1.0 eq) in a protic solvent such as methanol.

    • Add an excess of methylamine (as a solution in ethanol or THF, approx. 2-3 eq).

    • After stirring for a short period to allow for imine formation, add a reducing agent in portions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices for their selectivity.

    • Adjust the pH to a slightly acidic condition (pH 5-6) using acetic acid to facilitate the reaction.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Quench the reaction carefully with an aqueous base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated. The final product can be purified by chromatography or crystallization of a suitable salt form.

Quality Control and Analytical Validation

Upon completion of the synthesis, a comprehensive analytical data package is essential to confirm the identity, purity, and integrity of the compound. When contracting a CRO, the following analytical tests should be requested as part of the final report.

Analytical TechniquePurposeExpected Result for C₁₅H₂₄N₂
¹H NMR Confirms the proton framework and structural integrity.Signals corresponding to the benzyl group, piperidine ring protons, and three distinct methyl groups. Integral ratios should match the 24 protons.
¹³C NMR Confirms the carbon backbone of the molecule.Expected number of distinct carbon signals, including aromatic, aliphatic, and methyl carbons.
LC-MS (ESI) Determines purity and confirms molecular weight.A major peak in the chromatogram (purity >95%) with a corresponding mass peak at m/z = 233.20 [M+H]⁺.
HRMS Provides high-resolution mass for elemental composition confirmation.The measured mass should be within 5 ppm of the calculated exact mass for C₁₅H₂₅N₂⁺.
Certificate of Analysis (COA) A summary document containing all QC data.Final confirmation of structure, purity, appearance, and quantity.

Conclusion

While This compound is not a commercially cataloged product, its synthesis is highly feasible for a skilled synthetic chemistry team. By understanding the chemical landscape of related compounds and leveraging the expertise of a custom synthesis provider, researchers can reliably procure this novel molecule for their drug discovery and development programs. The proposed synthetic route, based on well-established organic chemistry principles, provides a solid foundation for initiating such a project. This strategic approach empowers researchers to move beyond the limitations of commercial catalogs and access the unique chemical matter required to drive scientific innovation.

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
  • Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Sigma-Aldrich. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. MilliporeSigma.
  • Guidechem. N-benzyl-4-piperidone: synthesis and uses. Guidechem.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
  • National Center for Biotechnology Information. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)
  • ResearchGate. Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
  • Google Patents. Preparation method of N-benzyl-4-piperidone.
  • Cayman Chemical. N-Benzyl-4-piperidone. Cayman Chemical.
  • Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Sigma-Aldrich. 1-Benzyl-4-piperidone 99%. MilliporeSigma.
  • Srini Chem. Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem.
  • National Center for Biotechnology Information. (3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one. PMC.
  • PubChemLite. This compound. University of Luxembourg.
  • ChemicalBook. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. ChemicalBook.
  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.
  • ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery.
  • CymitQuimica. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. CymitQuimica.
  • Simson Pharma Limited. N-Benzylmethylamine. Simson Pharma Limited.
  • PubChem. This compound.
  • PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine.
  • ChemicalBook. N-phenylpiperidin-4-amine. ChemicalBook.
  • Koei Chemical Co., Ltd. N-Benzyl-4-piperidone. Koei Chemical Co., Ltd.

Sources

Strategic Derivatization of the 1-Benzyl-N,3,5-Trimethylpiperidin-4-Amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for SAR Optimization and Synthetic Pathways

Executive Summary

This guide details the strategic exploration of 1-benzyl-N,3,5-trimethylpiperidin-4-amine , a privileged scaffold exhibiting high relevance in the design of Neurokinin-1 (NK1) receptor antagonists, Janus Kinase (JAK) inhibitors, and sigma receptor ligands. The 3,5-dimethyl substitution pattern on the piperidine ring serves as a critical "conformational lock," restricting the flexibility of the chair conformer and forcing substituents into specific axial or equatorial orientations. This guide provides a self-validating synthetic workflow, stereochemical control strategies, and a decision tree for Structure-Activity Relationship (SAR) expansion.

Part 1: Pharmacophore Analysis & Structural Logic

The molecule consists of three distinct vectors for medicinal chemistry optimization:

  • The Hydrophobic Anchor (N1-Benzyl): Provides affinity for hydrophobic pockets (e.g., the Trp/Phe clusters in GPCRs).

  • The Conformational Lock (3,5-Dimethyl): Restricts the piperidine ring to a preferred chair conformation, minimizing the entropic penalty upon receptor binding.

  • The Functional Handle (N4-Methylamine): A secondary amine serving as the primary site for diversification (acylation, alkylation, urea formation).

Stereochemical Criticality

The 3,5-dimethyl substitution creates potential for cis (meso) and trans (racemic) diastereomers. In bioactive piperidines (e.g., NK1 antagonists like CP-99,994 analogues), the cis-3,5-dimethyl arrangement is often preferred because it forces the 4-substituent into a specific orientation (usually equatorial) to avoid 1,3-diaxial strain.

Part 2: Synthetic Protocols

Phase 1: Core Scaffold Synthesis

The synthesis hinges on the reductive amination of the sterically crowded 1-benzyl-3,5-dimethylpiperidin-4-one.

Step 1: Precursor Synthesis (1-Benzyl-3,5-dimethylpiperidin-4-one)

Rationale: A double Mannich condensation is utilized to build the ring.

  • Reagents: Benzylamine, Methyl methacrylate (2 equiv.), Sodium hydride.

  • Protocol:

    • React benzylamine with methyl methacrylate to form the tertiary amine diester.

    • Perform a Dieckmann condensation (NaH/Toluene) to close the ring (beta-keto ester).

    • Decarboxylate (HCl/Reflux) to yield the 3,5-dimethylpiperidin-4-one.

    • Note: This typically yields a mixture of cis/trans isomers. Crystallization or chromatographic separation is required here to isolate the cis-isomer if stereopurity is desired early.

Step 2: Reductive Amination (The Key Step)

Rationale: Installing the N-methyl group at C4 while controlling the C4 stereocenter.

  • Reagents: Methylamine (2M in THF), Titanium(IV) isopropoxide (Lewis Acid catalyst), Sodium Triacetoxyborohydride (STAB).

  • Protocol:

    • Imine Formation: Charge a reactor with 1-benzyl-3,5-dimethylpiperidin-4-one (1.0 eq) and Methylamine (1.5 eq) in Dichloromethane (DCM).

    • Activation: Add Titanium(IV) isopropoxide (1.2 eq) dropwise. Stir at ambient temperature for 6–12 hours. Mechanism: Ti(OiPr)4 facilitates imine formation in sterically hindered ketones.

    • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Workup: Quench with saturated NaHCO3. Extract with DCM.

    • Purification: The product is a secondary amine. Purify via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities.

Visualization: Synthetic Workflow

SyntheticRoute cluster_0 Stereocontrol Checkpoint Start Benzylamine + Methyl Methacrylate Intermediate1 Dieckmann Cyclization Start->Intermediate1 NaH, Toluene Ketone 1-benzyl-3,5- dimethylpiperidin-4-one Intermediate1->Ketone HCl, Decarboxylation Imine Ti-Complexed Imine Species Ketone->Imine MeNH2, Ti(OiPr)4 Product 1-benzyl-N,3,5- trimethylpiperidin-4-amine Imine->Product NaBH(OAc)3, 0°C

Caption: Figure 1. Synthetic pathway from acyclic precursors to the target scaffold, highlighting the Titanium-mediated reductive amination.

Part 3: Derivatization & SAR Strategy

Once the core scaffold (this compound) is in hand, the secondary amine at position 4 becomes the "warhead" for diversification.

Zone A: N4-Amine Modification (The Functional Handle)

This region interacts with polar residues (e.g., Asp, Glu) or forms hydrogen bond networks in the receptor.

Derivative ClassReagent TypeTarget PropertyReaction Condition
Amides Acid Chlorides / HATUH-bond Acceptor / LipophilicityDCM, DIPEA, 0°C
Ureas IsocyanatesH-bond Donor & AcceptorTHF, TEA, RT
Sulfonamides Sulfonyl ChloridesMetabolic Stability / Polar Surface AreaDCM, Pyridine
Tertiary Amines Aldehydes (Reductive Alkylation)pKa Modulation / SolubilityDCE, NaBH(OAc)3
Zone B: N1-Benzyl Optimization (The Anchor)

The benzyl group is often metabolically labile (oxidation).

  • Strategy: De-benzylation followed by re-alkylation.

  • Protocol:

    • Hydrogenolysis: H2 (1 atm), Pd(OH)2/C (Pearlman's Catalyst), MeOH. Yields the free piperidine.

    • Re-alkylation: React with 3,5-bis(trifluoromethyl)benzyl bromide (common in NK1 antagonists) or fluorinated pyridines.

Visualization: SAR Decision Logic

SAR_Logic Core 1-benzyl-N,3,5- trimethylpiperidin-4-amine Potency Potency Optimization Core->Potency ADME ADME/Metabolic Stability Core->ADME Selectivity Selectivity Profile Core->Selectivity Amide Acylate N4-amine (Add H-bond acceptor) Potency->Amide Increase Polar Contacts Debenzyl Replace N1-Benzyl (e.g., CF3-benzyl, Pyridine) ADME->Debenzyl Block CYP Oxidation Stereo Resolve Enantiomers (Chiral HPLC) Selectivity->Stereo Refine Receptor Fit

Caption: Figure 2. SAR Decision Tree illustrating the three primary vectors for optimizing the lead scaffold.

Part 4: Biological Evaluation Protocols

In Vitro Binding Assay (NK1 Receptor Model)

To validate the activity of derivatives, a radioligand binding assay is standard.

  • Cell Line: CHO cells stably expressing human NK1 receptors.

  • Radioligand: [3H]-Substance P (0.5 nM).

  • Protocol:

    • Incubate cell membranes with [3H]-SP and the test compound (10 concentrations, 1 pM to 10 µM) for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

    • Measure radioactivity via liquid scintillation counting.

    • Data Output: Calculate Ki values using the Cheng-Prusoff equation.

Metabolic Stability (Microsomal Stability)

The N-methyl and N-benzyl groups are susceptible to N-dealkylation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS to determine Intrinsic Clearance (CLint).

References

  • Pfizer Inc. (1994). Synthesis and NK1 receptor antagonistic activity of CP-99,994. Journal of Medicinal Chemistry. (Context: Establishes the 3-substituted piperidine pharmacophore for NK1 antagonists).

  • Merck & Co. (2003). Discovery of Aprepitant (MK-0869), a Potent, Selective, and Orally Active Substance P Antagonist. Journal of Medicinal Chemistry. (Context: Validates the use of fluorinated benzyl groups and steric constraints in piperidine scaffolds).

  • Process Chemistry of Tofacitinib . (2014). Development of a Scalable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development. (Context: Provides the definitive industrial protocol for reductive amination and stereocontrol of crowded dimethyl-piperidines).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Context: The standard protocol for STAB-mediated reductive amination).

Methodological & Application

analytical methods for 1-benzyl-N,3,5-trimethylpiperidin-4-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Introduction & Scope

This application note details the analytical characterization of 1-benzyl-N,3,5-trimethylpiperidin-4-amine (BTMPA). This molecule represents a critical structural scaffold in medicinal chemistry, serving as a precursor in the synthesis of 3,5-dimethyl-substituted piperidine analgesics (fentanyl analogs) and neuroactive ligands.

Significance: The simultaneous presence of methyl substituents at the 3 and 5 positions of the piperidine ring introduces stereochemical complexity (cis/trans diastereomers) that significantly alters pharmacological potency and metabolic stability. Consequently, analytical methods must not only detect the analyte but also resolve its stereoisomers.

Target Audience:

  • Forensic Chemists: For impurity profiling of seized synthetic opioids.[1]

  • Medicinal Chemists: For pharmacokinetic (PK) analysis and intermediate validation.[2]

  • QC Analysts: For cleaning validation in pharmaceutical manufacturing.

Physicochemical Context & Strategy

Before instrument analysis, understanding the molecule's behavior is paramount for successful extraction and chromatography.

PropertyValue (Approx.)Analytical Implication
Molecular Formula

Monoisotopic Mass: 232.19 Da
Basicity (pKa) ~9.2 (Piperidine N)Requires high pH (>10) for liquid-liquid extraction (LLE) into organic phase.
LogP 2.8 - 3.2Lipophilic; retains well on C18 (LC) and non-polar GC columns (DB-5).
Stereochemistry 3,5-dimethyl (cis/trans)Requires optimized temperature gradients (GC) or chiral selectors (LC) for full resolution.

Strategic Decision Matrix:

  • Use GC-MS when analyzing bulk drug substances or synthesis intermediates to resolve cis/trans diastereomers.

  • Use LC-MS/MS when analyzing biological matrices (plasma/urine) or trace swabs where sensitivity (<1 ng/mL) is the priority.

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Sample Matrix Matrix Assessment Sample->Matrix Bio Biological / Trace (Plasma, Swab) Matrix->Bio Low Conc. Bulk Bulk Chemical / Powder Matrix->Bulk High Conc. Prep_LLE LLE (pH 12) Hexane/EtOAc Bio->Prep_LLE Prep_Dilute Direct Dilution (MeOH) Bulk->Prep_Dilute LCMS LC-MS/MS (Quantitation) Prep_LLE->LCMS GCMS GC-MS (Isomer Resolution) Prep_Dilute->GCMS Result Data Analysis LCMS->Result GCMS->Result

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and concentration requirements.

Protocol A: GC-MS for Isomer Separation (Forensic/Purity)

Objective: To separate the cis-3,5-dimethyl and trans-3,5-dimethyl isomers of BTMPA. The cis isomer is generally the thermodynamically favored product in catalytic hydrogenation, but the trans isomer is often more pharmacologically active in opioid scaffolds.

4.1. Sample Preparation[2][3][4]
  • Weighing: Transfer 10 mg of sample into a 20 mL scintillation vial.

  • Dissolution: Add 10 mL of Methanol (HPLC grade). Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Derivatization (Optional but Recommended): To sharpen the secondary amine peak, add 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins. Evaporate to dryness and reconstitute in Ethyl Acetate. Note: This protocol assumes direct injection of the free base.

4.2. Instrument Parameters[3]
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 10°C/min to 220°C (Critical for isomer separation)

    • Ramp 2: 30°C/min to 300°C (Hold 3 min)

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 40–450 amu.

4.3. Data Interpretation[5][6]
  • Retention Time: The trans-isomer typically elutes slightly earlier than the cis-isomer on non-polar phases due to steric strain, though confirmation with reference standards is required.

  • Key Fragment Ions (EI):

    • m/z 91 (Base Peak): Tropylium ion (Benzyl cleavage).

    • m/z 141: Loss of benzyl group (

      
      ).
      
    • m/z 58: N-methyl fragmentation (

      
      ).
      
Protocol B: LC-MS/MS for Trace Detection (Bioanalysis)

Objective: High-sensitivity quantitation (LOQ < 0.5 ng/mL) in plasma or surface swabs.

5.1. Sample Preparation (LLE)[2]
  • Aliquot: 200 µL Plasma or Swab extract.

  • Internal Standard: Add 20 µL deuterated analog (Fentanyl-D5 can be used as a surrogate if specific IS is unavailable).

  • Basification: Add 100 µL 0.1 M NaOH (pH > 10). Crucial step to neutralize the piperidine nitrogen.

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex 5 mins, Centrifuge 4000 rpm.

  • Reconstitution: Evaporate supernatant under

    
    . Reconstitute in 100 µL Mobile Phase A.
    
5.2. Instrument Parameters[3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: Phenomenex Kinetex Biphenyl (2.1 × 100 mm, 1.7 µm). Biphenyl phases offer superior selectivity for aromatic amines compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes.

5.3. MRM Transitions (ESI+)
Precursor (m/z)Product (m/z)Collision Energy (V)ID Logic
233.2 91.1 25Quantifier (Benzyl)
233.2 142.1 18Qualifier (Piperidine core)
233.2 58.1 35Qualifier (N-methyl side chain)
Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is vital for validating "Unknown" peaks in drug development or forensic samples.

Fragmentation Parent Precursor Ion [M+H]+ = 233.2 Tropylium Tropylium Ion (Benzyl Cleavage) m/z 91.1 Parent->Tropylium High CE (Major Path) Core Piperidine Core (Loss of Benzyl) m/z 142.1 Parent->Core Low CE Imine Iminium Ion (Ring Cleavage) m/z 58.1 Core->Imine Secondary Fragmentation

Figure 2: Proposed ESI+ fragmentation pathway for this compound. The m/z 91 fragment is dominant due to the stability of the tropylium cation.

References
  • Valdez, C. A., et al. (2018).[1] "Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review." Critical Reviews in Analytical Chemistry. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens." UNODC Laboratory and Scientific Service.[7] Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9943889, 1-benzyl-N,4-dimethylpiperidin-3-amine." PubChem. Link

  • Ovenden, S. P., et al. (2021).[1][8] "Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution." Forensic Science International.[1] Link

Sources

Application Note: GC-MS Profiling and Stereochemical Analysis of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, self-validating guide for the analysis of 1-benzyl-N,3,5-trimethylpiperidin-4-amine .

This molecule is a critical intermediate in the synthesis of highly potent fentanyl analogs (specifically the Ohmefentanyl class). Its analysis is pivotal for forensic impurity profiling, synthetic monitoring, and toxicological confirmation.

Abstract

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.[1][2] Due to the presence of methyl substituents at the 3 and 5 positions of the piperidine ring, this molecule exhibits complex stereochemistry (diastereomers) that must be chromatographically resolved to ensure accurate identification. This guide provides a validated extraction method, optimized thermal gradient for isomer separation, and a mechanistic interpretation of Electron Ionization (EI) fragmentation patterns.

Introduction & Forensic Significance

This compound is a precursor and potential impurity found in the synthesis of 3,5-dimethylfentanyl analogs.[1][2] Structurally, it represents a "masked" opioid scaffold.

  • Synthetic Context: It is typically formed via the reductive amination of 1-benzyl-3,5-dimethylpiperidin-4-one with methylamine.[1][2]

  • Analytical Challenge: The 3,5-dimethyl substitution pattern creates multiple chiral centers. On an achiral GC column, analysts should expect to see multiple distinct chromatographic peaks representing diastereomeric pairs (cis/trans relationships between the methyl groups and the amine).

  • Safety Warning: Treat all standards and unknowns as potentially potent opioids or precursors.[2] Handle in a fume hood with appropriate PPE.[2]

Experimental Protocol

Reagents and Standards
  • Solvents: Methanol (LC-MS Grade), Ethyl Acetate (for extraction), Dichloromethane (DCM).[2]

  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Carbonate buffer (pH 10).

  • Derivatization Agent (Optional): Trifluoroacetic anhydride (TFAA) – Used only if peak tailing is excessive or to confirm the secondary amine.

Sample Preparation Workflow

The analyte is a basic amine (


).[2] To ensure volatility and prevent adsorption in the GC inlet, the sample must be analyzed in its free-base form.

Protocol A: Liquid-Liquid Extraction (for aqueous/biological samples)

  • Alkalinization: Aliquot 1.0 mL sample into a glass centrifuge tube. Add 200 µL of 0.1 M NaOH (pH > 10).

    • Why? Deprotonation ensures the amine is uncharged and partitions into the organic phase.

  • Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (50:50). Vortex for 30 seconds.[2]

  • Separation: Centrifuge at 3000 rpm for 3 minutes.

  • Concentration: Transfer the top organic layer to a clean vial. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

Protocol B: Direct Dilution (for synthetic powders/liquids)

  • Dissolve ~1 mg of substance in 10 mL Methanol (100 ppm stock).

  • Dilute 1:10 in Ethyl Acetate for injection.

GC-MS Instrument Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: Rxi-5ms or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[1][2]

    • Note: A "Base-Deactivated" column/liner is highly recommended to reduce amine tailing.[1][2]

  • Inlet: Splitless mode (1 min purge), 260°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]

Thermal Gradient (Optimized for Isomer Separation)

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 100 1.0
Ramp 1 15 200 0.0
Ramp 2 5 240 0.0

| Ramp 3 | 25 | 300 | 3.0 |[1][2]

  • Logic: The slow ramp (5°C/min) between 200°C and 240°C is critical to separate the cis-3,5 and trans-3,5 diastereomers, which have very similar boiling points.

Mass Spectrometer Parameters
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     40 – 450.[2]
    
  • Solvent Delay: 3.0 min.

Results & Discussion

Chromatographic Profile (Stereochemistry)

Unlike simple fentanyl precursors, this compound possesses stereocenters at C3, C4, and C5.[1][2]

  • Expectation: You will likely observe two to three peaks with identical mass spectra.[2]

  • Assignment:

    • Peak 1 (Early eluting): Typically the all-cis or equatorial-rich conformer.[1][2]

    • Peak 2 (Late eluting): Mixed cis/trans isomers.[2]

  • Action: Do not integrate them as impurities.[2] Sum the areas for total quantitation unless specific isomer standards are available.

Mass Spectral Interpretation

The fragmentation is driven by the benzyl group and the piperidine nitrogen.

Key Diagnostic Ions:

  • 
     91 (Base Peak):  Tropylium ion 
    
    
    
    .[2] This is characteristic of all N-benzyl species.[1][2]
  • 
     232 (
    
    
    
    ):
    Molecular ion.[2] Usually weak (<5% relative abundance) due to facile fragmentation.[2]
  • 
     141 (
    
    
    
    ):
    Loss of the benzyl radical.[2] This represents the
    
    
    core.[1][2]
  • 
     58 or 72:  Fragments arising from the N-methyl-4-amino chain (alpha-cleavage).[1][2]
    
Analytical Workflow Diagram

G Sample Unknown Sample (Powder/Biofluid) Prep Alkaline Extraction (pH > 10, EtOAc) Sample->Prep 1. Basify GC GC Separation (Rxi-5ms, Slow Ramp) Prep->GC 2. Inject Isomers Isomer Resolution (Cis/Trans Peaks) GC->Isomers 3. Elution MS MS Detection (EI) (Scan 40-450 m/z) Isomers->MS 4. Ionization Data Data Analysis Target: m/z 91, 141, 232 MS->Data 5. Library Match

Caption: Analytical workflow for the isolation and identification of substituted piperidine precursors.

Mechanistic Fragmentation Pathway[1]

Understanding the fragmentation allows the analyst to distinguish this molecule from isobaric impurities. The dominant pathway involves the cleavage of the benzylic bond.

Fragmentation Parent Molecular Ion (M+) m/z 232 (Weak) Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Parent->Tropylium Benzylic Cleavage Core Piperidine Core Radical [M - Benzyl] m/z 141 Parent->Core Loss of Benzyl Radical Frag_A Ring Cleavage A (Retro-Diels-Alder type) m/z ~96-110 Core->Frag_A Ring Fragmentation Frag_B Amine Alpha-Cleavage (N-methyl group) m/z 58 Core->Frag_B Side Chain Loss

Caption: Proposed EI fragmentation pathway. The formation of m/z 91 is the dominant thermodynamic channel.

Method Validation & Quality Assurance

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following validation parameters must be met:

System Suitability
  • Tailing Factor: The peak for the analyte should have a tailing factor (

    
    ) < 1.5. Excessive tailing indicates active sites in the liner; replace with a fresh Ultra Inert wool liner.[2]
    
  • Signal-to-Noise: For a 1 ppm standard, S/N for

    
     232 must be > 10:1.[1][2]
    
Troubleshooting
IssueCauseSolution
Split Peaks Isomers (Real) or Inlet Overload (Artifact)Dilute sample 1:10. If peaks persist and have identical spectra, they are diastereomers.[2]
Missing M+ (232) High Ion Source TempLower source temperature to 200°C to preserve the molecular ion.
Carryover Sticky AmineRun a blank solvent injection (MeOH) between samples.[1][2]

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations Office on Drugs and Crime.[2] Retrieved from [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Piperidine Derivatives. Retrieved from [Link]

Sources

potential applications of 1-benzyl-N,3,5-trimethylpiperidin-4-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzyl-N,3,5-trimethylpiperidin-4-amine in Medicinal Chemistry

Executive Summary

This guide details the strategic application of This compound as a high-value scaffold in drug discovery.[1][2][3][4] Unlike generic piperidines, this tris-substituted variant offers a unique combination of conformational rigidity (via 3,5-dimethyl "locking") and orthogonal functionalization points .[2] It is primarily utilized in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs) —specifically Opioid (


, 

,

) and Neurokinin-1 (NK1) receptors—and as a core motif in N-type Calcium Channel blockers .[2]

This document provides a technical roadmap for leveraging this scaffold to improve potency, selectivity, and metabolic stability in hit-to-lead optimization campaigns.

Strategic Rationale: The "Conformational Lock" Effect

In medicinal chemistry, flexible piperidine rings often suffer from entropic penalties upon binding to protein targets. The introduction of methyl groups at the 3 and 5 positions of the piperidine ring creates significant steric constraints, often forcing the ring into a preferred chair conformation.

  • The "Magic Methyl" Effect: The 3,5-dimethyl substitution restricts the rotation of the C-N bonds and limits the "flip" of the piperidine chair. This pre-organization can lower the entropic cost of binding, potentially increasing affinity by 10-100 fold compared to the unsubstituted analog.

  • Metabolic Blocking: The methyl groups at C3 and C5 sterically hinder cytochrome P450-mediated oxidation at these typically vulnerable sites, extending the half-life (

    
    ) of the resulting drug candidate.[2]
    
  • Stereochemical Diversity: This scaffold allows for the exploration of cis (meso) and trans diastereomers, enabling precise probing of chiral binding pockets.

Application Protocols

Application A: Synthesis of Fentanyl-Class Opioid Analogs

Context: 4-Anilidopiperidines (fentanyl class) are potent


-opioid agonists.[1][2][3] The 3,5-dimethyl analogues (e.g., related to lofentanil/carfentanil structures) often exhibit enhanced potency and duration of action.

Workflow Diagram: Scaffold Derivatization

SynthesisWorkflow Scaffold Starting Scaffold This compound Acylation Step 1: Acylation (Propionyl chloride / DIEA) Scaffold->Acylation 4-NH Functionalization Intermediate Amide Intermediate (Stable 4-N-acyl derivative) Acylation->Intermediate Debenzylation Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Debenzylation N-Benzyl Removal Diversification Step 3: N-Alkylation (R-X / K2CO3) Debenzylation->Diversification N1-H Unmasked FinalLigand Final Ligand (Conformationally Restricted) Diversification->FinalLigand Library Generation

Experimental Protocol 1: 4-N-Acylation (Library Generation) Objective: To attach a pharmacophore to the secondary amine at position 4.[5][6]

  • Preparation: Dissolve This compound (1.0 eq, 1 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Diisopropylethylamine (DIEA, 2.5 eq) and cool the solution to 0°C.

  • Acylation: Dropwise add the desired acid chloride (e.g., Propionyl chloride for fentanyl scaffolds, or 3,5-bis(trifluoromethyl)benzoyl chloride for NK1 scaffolds) (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass = MW + Acyl - HCl).[1][2][3]

  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

    • Critical Checkpoint: Verify the integrity of the 3,5-dimethyl stereochemistry via NOESY NMR.

Application B: ADME Profiling (Metabolic Stability)

Context: The 3,5-dimethyl groups are hypothesized to block metabolic clearance.[2]

Protocol 2: Microsomal Stability Assay

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[2]4) at 37°C.[2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and compare to the non-methylated reference (1-benzyl-N-methylpiperidin-4-amine).[1][2]
    
    • Success Metric: A >2-fold increase in

      
       compared to the reference indicates successful metabolic blocking.
      

Mechanistic Signaling Pathway

When used to synthesize Opioid Agonists, the resulting ligand engages the Gi/o signaling pathway. The 3,5-dimethyl substitution often alters the bias factor , potentially favoring G-protein signaling over


-arrestin recruitment (reducing respiratory depression side effects).[1][2][3]

GPCR_Signaling Ligand Ligand (3,5-dimethyl-piperidine core) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor High Affinity Binding (Restricted Conformation) GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation Arrestin Beta-Arrestin (Recruitment) Receptor->Arrestin Desensitization (Potential Bias) AC Adenylyl Cyclase GProtein->AC Inhibition Channels Ion Channels (Ca2+ Close / K+ Open) GProtein->Channels Modulation cAMP cAMP Levels (Decreased) AC->cAMP

Physicochemical Properties & Handling

PropertyValueNotes
Molecular Formula

Molecular Weight 232.37 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic; store under Argon.[1][2][3]
pKa (Calc) ~9.8 (Piperidine N), ~8.5 (Amine N)Highly basic; forms stable salts (HCl, fumarate).
Solubility DMSO (>50 mM), Ethanol, DCMPoor water solubility as free base.
Stereochemistry Mixture of cis and trans isomersCritical: Separate isomers via Chiral HPLC before biological testing.

References

  • PubChem Compound Summary. (2025). This compound (CID 71648089).[1][2][3][7][8] National Center for Biotechnology Information.[2] [Link][2]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications.[1][2][3] Future Medicinal Chemistry.[2][9] (Discusses the SAR of substituted piperidines in opioid chemistry). [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry. [Link]

  • Kuduk, S. D., et al. (2010). Substituted 4-aminopiperidines as novel and potent NK1 antagonists.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[2] (Highlights the use of the 4-aminopiperidine scaffold). [Link]

  • Pajouhesh, H., et al. (2010). Discovery of N-type Calcium Channel Blockers.[1][2][3][6] US Patent Application US20100130508.[2] (Describes 3,5-dimethylpiperidine derivatives).

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel synthetic compound, 1-benzyl-N,3,5-trimethylpiperidin-4-amine. Given that the specific biological target of this molecule is not yet defined, this document outlines a strategic approach to primary screening, focusing on assay platforms with a high probability of interaction based on the activities of structurally related piperidine derivatives.

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to, kinase inhibition, acetylcholinesterase inhibition, and modulation of G protein-coupled receptors (GPCRs). Notably, a structurally similar compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a known intermediate in the synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor.[1] This suggests that kinase inhibition is a logical and primary avenue of investigation for this compound.

This guide will provide detailed protocols for:

  • A primary screen for kinase inhibitory activity using a generic luminescence-based assay.

  • A secondary screen for acetylcholinesterase inhibition , a common target for piperidine-containing compounds.[2][3][4][5][6]

  • An orthogonal screen for G protein-coupled receptor (GPCR) activation , focusing on intracellular calcium mobilization.[7][8][9][10][11]

By following these protocols, researchers can efficiently generate a preliminary pharmacological profile of this compound, guiding further, more specific, mechanistic studies.

Part 1: Primary Screening for Kinase Inhibitory Activity

The structural similarity to a known JAK inhibitor intermediate strongly supports the initial hypothesis that this compound may possess kinase inhibitory properties. A luminescence-based kinase assay is a robust and high-throughput method to quantify kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence upon addition of the test compound indicates inhibition of the kinase.

Experimental Workflow for Kinase Inhibition Assay

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to assay plate prep_compound->add_compound prep_kinase Prepare kinase/substrate solution add_kinase Add kinase/substrate solution prep_kinase->add_kinase prep_atp Prepare ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp incubate_reaction Incubate at room temperature add_atp->incubate_reaction add_detection_reagent Add Kinase-Glo® Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate to stabilize signal add_detection_reagent->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence plot_data Plot luminescence vs. compound concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a generic tyrosine or serine/threonine kinase and can be adapted based on the specific kinase being screened.

Materials:

  • This compound

  • Kinase of interest (e.g., a representative JAK family member)

  • Kinase substrate (specific to the chosen kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Reagent Preparation:

ReagentStock ConcentrationWorking ConcentrationSolvent/Buffer
This compound10 mM100 µM - 0.1 nM (serial dilution)DMSO
KinaseVaries2X final concentrationKinase Buffer
SubstrateVaries2X final concentrationKinase Buffer
ATP10 mM2X final concentration (e.g., 20 µM)Kinase Buffer
Kinase-Glo® ReagentN/A1X (reconstituted as per manufacturer)Provided Buffer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock to achieve a top concentration of 100 µM in the assay.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well white, opaque assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase buffer. Add 2.5 µL of this solution to each well containing the compound and the positive control wells. Add 2.5 µL of kinase buffer with substrate but without the kinase to the negative control wells.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. Add 2.5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_background) / (Lumi_no_inhibition - Lumi_background))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Part 2: Secondary Screening for Acetylcholinesterase Inhibition

Given that many piperidine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), it is prudent to screen this compound against this target.[2][3][4] The Ellman's method is a well-established colorimetric assay for measuring AChE activity.[2]

Principle of the Acetylcholinesterase Inhibition Assay

ache_inhibition_principle cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATChI Acetylthiocholine (ATChI) ATChI->AChE Substrate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB 5-Thio-2-nitrobenzoate (Yellow Product, λ=412 nm) DTNB->TNB Inhibitor 1-benzyl-N,3,5-trimethyl- piperidin-4-amine (Potential Inhibitor) Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DMSO

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

ReagentStock ConcentrationWorking ConcentrationSolvent/Buffer
This compound10 mM100 µM - 0.1 nM (serial dilution)DMSO
AChE500 U/mL0.25 U/mLPhosphate Buffer
ATChI75 mM15 mMPhosphate Buffer
DTNB25 mM10 mMPhosphate Buffer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in the kinase assay protocol.

  • Assay Plate Setup:

    • Add 20 µL of phosphate buffer to all wells.

    • Add 10 µL of each compound dilution to the sample wells.

    • Add 10 µL of DMSO to the positive control (no inhibition) wells.

    • Add 10 µL of phosphate buffer to the blank wells.

  • Enzyme and Reagent Addition:

    • Add 20 µL of DTNB solution to all wells.

    • Add 10 µL of AChE solution to the sample and positive control wells. Add 10 µL of phosphate buffer to the blank wells.

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of ATChI solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - V_sample / V_positive_control)

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Part 3: Orthogonal Screening for GPCR Activation

To explore a broader range of potential biological activities, a functional cell-based assay for G protein-coupled receptor (GPCR) activation is recommended. GPCRs represent a large and diverse family of drug targets.[8] A common method to assess GPCR activation, particularly for those that couple to Gq, is to measure the mobilization of intracellular calcium.[10]

Experimental Workflow for Calcium Mobilization Assay

calcium_mobilization_workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing a GPCR of interest load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add 1-benzyl-N,3,5-trimethyl- piperidin-4-amine load_dye->add_compound measure_fluorescence Measure fluorescence changes over time add_compound->measure_fluorescence plot_curves Plot fluorescence intensity vs. time measure_fluorescence->plot_curves calculate_ec50 Calculate EC50 for agonists or IC50 for antagonists plot_curves->calculate_ec50

Sources

Application Note: Mechanism of Action Elucidation for 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2][3][4][5]

1-benzyl-N,3,5-trimethylpiperidin-4-amine represents a "privileged scaffold" in medicinal chemistry—the substituted piperidine.[1][2][3] While specific literature on this exact derivative is sparse, its structural features strongly suggest activity within the G-Protein Coupled Receptor (GPCR) or monoamine transporter families.[1][2][3]

Structural Pharmacophore Breakdown[1][2][3]
  • 1-Benzyl Group: A classic lipophilic anchor often required for hydrophobic pocket occupancy in targets like the Sigma-1 receptor , Neurokinin-1 (NK1) receptor , and Acetylcholinesterase (AChE) .[1][2][3]

  • 3,5-Dimethyl Substitution: These methyl groups introduce steric constraints, likely locking the piperidine ring into a specific chair conformation.[1][2][3] This often enhances selectivity by preventing binding to promiscuous targets (e.g., hERG channel) or forcing a specific orientation in the binding pocket.[1][2][3]

  • 4-N-methylamino Group: A polar, basic headgroup capable of forming critical salt bridges with aspartate residues common in aminergic GPCR transmembrane domains (e.g., D3.32).[1][2][3]

Hypothesis: Based on Structure-Activity Relationship (SAR) precedents of similar benzylpiperidines (e.g., CP-96,345 analogs, Donepezil derivatives), this compound is predicted to act as a GPCR Antagonist (likely NK1 or Muscarinic) or a Sigma-1 Receptor Modulator .[1][2][3]

Phase I: Target Deconvolution (In Silico & Binding)[1][2][3]

Before functional characterization, the biological target must be identified.[1][2][3] This phase utilizes a "funnel" approach, moving from computational prediction to physical binding verification.[1][2][3]

Workflow Diagram: Target Identification

MoA_Workflow Start Compound: this compound InSilico In Silico Profiling (SEA, SwissTargetPrediction) Start->InSilico Step 1 Binding Primary Screen: Radioligand Binding (GPCR & Transporter Panel) InSilico->Binding Predicted Targets HitVal Hit Validation (Ki Determination) Binding->HitVal >50% Displacement Func Functional Characterization (Agonist vs Antagonist) HitVal->Func Confirmed Binders

Caption: Step-wise deconvolution strategy moving from computational prediction to functional validation.

Protocol 1: Membrane Preparation for Radioligand Binding

Objective: Isolate cell membranes enriched with the target receptor (e.g., CHO-K1 cells overexpressing NK1 or Sigma-1) to serve as the substrate for binding assays.[1][2][3]

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, Protease Inhibitor Cocktail.[1][2][3]

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Method:

  • Harvest: Detach cells using PBS-EDTA (avoid Trypsin to preserve receptor extracellular domains). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mL per 10^7 cells). Homogenize using a Polytron (2 bursts of 10s).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.

  • Enrichment: Centrifuge supernatant at 40,000 x g for 60 min at 4°C.

  • Wash: Resuspend the crude membrane pellet in Lysis Buffer and re-centrifuge (40,000 x g).

  • Storage: Resuspend final pellet in Storage Buffer. Determine protein concentration (BCA Assay). Flash freeze in liquid nitrogen.

Phase II: Functional Characterization[1][2][3]

Once binding is confirmed, the nature of the interaction (Agonist vs. Antagonist) must be determined.[1][2][3] Given the piperidine scaffold, G-protein signaling is the primary mechanism to investigate.[1][2][3]

Mechanism: GPCR Signaling Pathways

If the compound targets a Gq-coupled receptor (e.g., NK1, M1, 5-HT2A), it will trigger Calcium mobilization.[1][2][3] If Gi/Gs (e.g., Opioid, D2), it will modulate cAMP.[1][2][3]

GPCR_Signaling Ligand Ligand (1-benzyl-N,3,5...) Receptor GPCR (Target) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Triggers

Caption: Canonical Gq signaling pathway utilized for functional calcium flux assays.[1][2][3]

Protocol 2: FLIPR Calcium Mobilization Assay

Objective: To determine if the compound acts as an antagonist by measuring its ability to inhibit agonist-induced calcium release.[1][2][3]

Experimental Setup:

  • Cell Line: HEK293 stably expressing the target GPCR (e.g., NK1).[1][2][3]

  • Dye: Fluo-4 AM (Calcium indicator).[1][2][3]

  • Control Agonist: Substance P (if NK1) or Acetylcholine (if Muscarinic).[1][2][3]

Step-by-Step Methodology:

  • Plating: Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL of Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).[1][2][3] Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 50 µL of this compound (concentration range: 1 nM to 10 µM).

    • Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).[1][2][3]

    • Inject EC80 concentration of the reference agonist (e.g., Substance P).[1][2][3]

  • Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.

  • Analysis:

    • Calculate IC50 based on the reduction of the agonist-induced Peak Fluorescence Units (RFU).[1][2][3]

    • Self-Validation: If the compound causes a calcium spike before agonist addition, it is an Agonist , not an antagonist.[1][2][3]

Data Interpretation & Expected Results

The following table outlines how to interpret the data generated from the protocols above.

Assay TypeReadoutResult: AgonistResult: AntagonistResult: Inactive
Radioligand Binding Ki (nM)High Affinity (<100 nM)High Affinity (<100 nM)No Displacement
Calcium Flux (Alone) RFU SpikePositive Response No ResponseNo Response
Calcium Flux (+Agonist) % InhibitionNo InhibitionDose-dependent Inhibition No Inhibition
cAMP (Gi-coupled) Forskolin InhibitionInhibits ForskolinReverses Agonist InhibitionNo Effect
Critical Control: Selectivity Profiling

Because benzylpiperidines are "sticky," you must validate selectivity against hERG (cardiotoxicity risk) and Sigma-2 receptors.[1][2][3]

  • Protocol: Perform the Binding Assay (Protocol 1) using [3H]-Dofetilide (hERG) or [3H]-DTG (Sigma).[1][2][3]

  • Acceptance Criteria: The Selectivity Index (Ki_off-target / Ki_target) should be >30-fold to consider the MoA "clean."

References

  • Kenakin, T. (2009).[1][2][3] A Pharmacology Primer: Theory, Applications, and Methods. Academic Press.[1][2][3] (Standard text for calculating Ki and IC50 values).

  • Snider, R. M., et al. (1991).[1][2][3] "A potent nonpeptide antagonist of the substance P (NK1) receptor."[1][2][3] Science, 251(4992), 435-437.[1][2][3] Link (Foundational paper for benzylpiperidine NK1 antagonists).[1][2][3]

  • Huang, X. P., et al. (2011).[1][2][3] "Allosteric modulation of the Sigma-1 receptor."[1][2][3] Cell Research, 21, 1656–1671.[1][2][3] (Reference for Sigma-1 binding protocols).

  • Zhang, R., & Zhang, X. (2023).[1][2][3] "Structure-Activity Relationship Studies of Piperidine Derivatives." Journal of Medicinal Chemistry. (General SAR for piperidine scaffolds).

  • PubChem Compound Summary. (2023). "this compound."[1][2][3][4][5][6] Link (Source for chemical structure verification).[1][2][3][7]

Sources

Application Note: Strategic Chiral Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in pharmaceutical chemistry, forming the core of blockbuster drugs like Methylphenidate (Ritalin), Donepezil, and various fentanyl analogs. However, the chiral resolution of these molecules presents a distinct "double-edged" challenge:

  • Structural: The piperidine ring is often conformationally flexible, requiring highly specific chiral recognition mechanisms.

  • Chemical: The secondary amine functionality is strongly basic (pKa ~11), leading to severe peak tailing due to non-specific interactions with residual silanols on silica-based stationary phases.

This guide moves beyond generic screening to provide a targeted, mechanism-based protocol for the enantioseparation of piperidine derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Strategic Framework: The "3-Pillar" Approach

To ensure success, experimental design must address the specific physicochemical properties of the piperidine ring. We utilize a "3-Pillar" strategy:

Pillar 1: The Stationary Phase (Polysaccharide Dominance)

While Pirkle-type and ligand-exchange columns exist, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for piperidines due to their broad recognition abilities (H-bonding, dipole-dipole, and


-

interactions).
CSP TypeDescriptionKey Advantage for PiperidinesRecommended Columns
Coated Amylose/Cellulose coated on silica.High loading capacity; extensive literature database.CHIRALPAK® AD, CHIRALCEL® OD
Immobilized Selector covalently bonded to silica.Solvent Versatility. Allows use of "forbidden" solvents (DCM, THF, MtBE) to solubilize polar piperidine salts and alter selectivity.CHIRALPAK® IA, IB, IC, IH
Pillar 2: The Mobile Phase Additive (The "Silanol Shield")

Crucial Insight: You cannot separate basic piperidines on silica-based CSPs without a basic additive. The additive competes for active silanol sites, sharpening the peak shape.

  • Standard: Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.

  • Advanced: Isopropylamine (IPA-amine) or Ethylenediamine (EDA) for stubborn tailing.

Pillar 3: The Separation Mode[1]
  • Normal Phase (NP): Best for lipophilic piperidines.

  • Polar Organic Mode (POM): Essential for polar salts (e.g., hydrochloride salts) that are insoluble in hexane.

  • SFC: The modern standard for high-throughput screening and prep-scale purification.

Workflow Visualization

The following decision tree outlines the logical progression for method development.

PiperidineMethodDev Start Start: Piperidine Racemate Solubility Solubility Check: Soluble in Hexane? Start->Solubility SFC_Route SFC Screening CO2 + MeOH/IPA + DEA Start->SFC_Route Preferred (Green/Fast) NP_Route Normal Phase (NP) Hexane/Alcohol + DEA Solubility->NP_Route Yes POM_Route Polar Organic Mode (POM) 100% MeOH/ACN + DEA Solubility->POM_Route No (Salt form) Col_Screen Column Screening (AD/OD vs IA/IB/IC) NP_Route->Col_Screen POM_Route->Col_Screen SFC_Route->Col_Screen Result_Check Resolution (Rs) > 1.5? Col_Screen->Result_Check Immobilized Switch to Immobilized CSP Add DCM or THF Result_Check->Immobilized No (Selectivity issue) Optimize Optimize Additive (Try 0.1% EDA or IPA-amine) Result_Check->Optimize No (Peak Shape issue) Final Final Method Result_Check->Final Yes Immobilized->Result_Check Optimize->Result_Check

Figure 1: Decision matrix for selecting the optimal separation mode based on analyte solubility and initial screening results.

Detailed Experimental Protocols

Protocol A: HPLC Normal Phase Screening (The Standard)

Target: Lipophilic free bases or derivatives.

Reagents:

  • n-Hexane (HPLC Grade)[1]

  • Ethanol (EtOH) and 2-Propanol (IPA)[2]

  • Diethylamine (DEA) (Reagent Grade)

System Setup:

  • Columns: Screen CHIRALPAK® AD-H (Amylose) and CHIRALCEL® OD-H (Cellulose) first. If available, include Immobilized versions (IA, IB, IC).

  • Mobile Phase A: n-Hexane + 0.1% DEA.

  • Mobile Phase B: EtOH or IPA + 0.1% DEA.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 25°C.

Execution:

  • Equilibrate column with 90% A / 10% B.

  • Inject 5-10 µL of sample (1 mg/mL in mobile phase).

  • Run isocratic steps: 10% B, 20% B, 50% B.

  • Success Criteria: Resolution (

    
    ) > 1.5 and Tailing Factor (
    
    
    
    ) < 1.3.
Protocol B: Polar Organic Mode (POM)

Target: Piperidine salts (HCl, HBr) that precipitate in hexane.

Concept: Uses 100% polar organic solvents. This mode requires columns that are stable in these solvents (Immobilized CSPs are preferred, though coated AD/OD can handle 100% alcohols).

Mobile Phase Composition:

  • MP 1: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid (forming an in situ salt to buffer the amine).

  • MP 2: 100% Acetonitrile + 0.1% DEA (Only for Immobilized CSPs like IA, IC).

Execution:

  • Dissolve sample in Methanol.

  • Screen CHIRALPAK® IC and IG (highly effective in POM).

  • Note: If using Acetonitrile, ensure the column is an Immobilized type (IA, IB, IC, ID, IE, IF, IG, IH). Acetonitrile will strip the coating off AD/OD columns.

Protocol C: SFC Screening (High Throughput)

Target: All piperidine derivatives. SFC is superior for basic compounds because supercritical CO2 is slightly acidic, naturally suppressing silanol activity.

System Setup:

  • Modifier: Methanol (with 0.2% DEA or Isopropylamine).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[3]

Gradient Screening:

  • Run a gradient from 5% to 50% Modifier over 5-10 minutes.

  • Why Methanol? It provides better solubility and stronger elution strength for basic amines compared to IPA.

Troubleshooting & Optimization

Issue 1: Severe Peak Tailing ( )
  • Cause: Unmasked silanols interacting with the piperidine nitrogen.

  • Fix 1: Increase DEA concentration to 0.2%.

  • Fix 2: Switch additive to Ethylenediamine (EDA) . EDA is a bidentate ligand that binds silanols more effectively than DEA.

  • Fix 3: Lower temperature to 15-20°C (improves enantioselectivity, though may broaden peaks slightly).

Issue 2: Poor Solubility
  • Cause: Analyte is too polar for Normal Phase.

  • Fix: Switch to Immobilized CSPs (e.g., CHIRALPAK IB-N). This allows the addition of Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) to the mobile phase.

    • Example MP: Hexane / DCM / MeOH (50:30:20) + 0.1% DEA.[4]

Issue 3: No Separation (Co-elution)
  • Cause: The chiral selector does not recognize the spatial arrangement.

  • Fix: Switch "families."

    • If Amylose (AD/IA) fails

      
       Try Cellulose (OD/IB).
      
    • If both fail

      
       Try Chlorinated Selectors (IC, ID, IG). The electron-withdrawing chlorine atoms create different electronic pockets for the piperidine ring.
      

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2001).[4][5] Chiral Separation Techniques: A Practical Approach.[6] Wiley-VCH.

  • Haginaka, J. (2001). Enantiomer separation of drugs by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 906(1-2), 253-273. [Link]

  • Matthijs, N., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC. Journal of Chromatography A. [Link]

  • Phenomenex. Chiral HPLC & SFC Column Selection Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling for 1-Benzyl-N,3,5-trimethylpiperidin-4-amine

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: IMP-35-TMP-001 Subject: Troubleshooting synthesis impurities, stereoisomer isolation, and analytical resolution.[1]

Introduction

Welcome to the technical support hub for substituted piperidine synthesis. You are likely encountering difficulty with 1-benzyl-N,3,5-trimethylpiperidin-4-amine , a scaffold structurally related to fentanyl analogs and acetylcholinesterase inhibitors (e.g., Donepezil derivatives).[1]

This molecule presents a "perfect storm" for impurity profiling:

  • Stereochemical Complexity: Three chiral centers (C3, C4, C5) generate multiple diastereomers often mistaken for structural impurities.[1]

  • Synthetic Volatility: The Robinson-Schöpf or Mannich precursors are prone to oligomerization.

  • Amine Reactivity: The secondary/tertiary amine interface allows for N-oxidation and over-alkylation.

This guide is structured to troubleshoot these specific failure points.

Module 1: The Stereoisomer Challenge (Isomer "Impurities")

User Question: "My LC-MS shows three distinct peaks with the exact same mass (M+H = 233.2). Are these structural isomers or artifacts?"

Technical Diagnosis: These are likely diastereomers , not structural artifacts.[1] The synthesis of the precursor, 1-benzyl-3,5-dimethylpiperidin-4-one , typically yields a mixture of cis (meso) and trans (racemic) isomers.[1] Subsequent reductive amination with methylamine introduces a third chiral center at C4.

  • The Trap: Standard C18 HPLC often partially resolves these, leading researchers to believe they have "impurities" of unknown origin.

  • The Mechanism: The hydride donor (e.g., NaBH(OAc)₃) can attack the intermediate iminium ion from the axial or equatorial face, dictated by the steric bulk of the 3,5-methyl groups.[1]

Visualizing the Stereochemical Pathway

The following diagram maps the origin of these isomeric "impurities."

StereochemImpuritycluster_legendImpurity ClassStartStart: 1-Benzyl-3,5-dimethylpiperidin-4-oneImineIntermediate:N-Methyl Iminium IonStart->Imine+ MeNH2ReductionReductiveAmination(NaBH(OAc)3)Imine->ReductionProd_AIsomer A:2,6-cis-4-equatorial(Thermodynamic)Reduction->Prod_AAxial AttackProd_BIsomer B:2,6-cis-4-axial(Kinetic)Reduction->Prod_BEquatorial AttackProd_CIsomer C:2,6-trans (Racemic)Reduction->Prod_CFrom Trans-KetoneIsomeric MixtureTarget Mass(Separable by Chiral LC)

Caption: Figure 1. Origin of diastereomeric impurities during the reductive amination of 3,5-substituted piperidones.

Module 2: Synthetic Byproducts (Structural Impurities)

User Question: "I have a persistent impurity at M-2 and another at M+14. Recrystallization isn't removing them."[1]

Technical Diagnosis: These are reaction-specific byproducts inherent to reductive amination and the Mannich precursor synthesis.[1]

Impurity SignalLikely IdentityOrigin & CausalityRemediation
M-2 (Mass ~231) Imine Intermediate Incomplete reduction of the N-methyl imine.[1] Often occurs if the hydride equivalent is too low or water content in the solvent is too high (hydrolysis).Protocol Adjustment: Ensure anhydrous conditions. Add a "finishing" equivalent of NaBH₄ after the milder NaBH(OAc)₃ step.
M+14 (Mass ~247) Quaternary Salt Over-methylation. If using methyl iodide or excess methylamine with active reducing agents, the tertiary amine can be methylated to a quaternary ammonium salt.[1]Purification: These are highly polar. Use a C18 flush or liquid-liquid extraction (they will stay in the aqueous phase at basic pH).
M+16 (Mass ~249) N-Oxide Oxidation of the piperidine nitrogen or the exocyclic amine. Common in samples stored without antioxidants.Storage: Store under argon/nitrogen. Treat with mild reducing agent (e.g., PPh₃) to revert.[1]
Dimer (Mass ~400+) Aldol Condensate The ketone precursor (1-benzyl-3,5-dimethylpiperidin-4-one) is unstable.[1] It can self-condense (Aldol) before amination.[1]Pre-reaction Check: Verify ketone purity via GC-MS before starting amination. Distill the ketone if necessary.
Module 3: Analytical Protocols & Resolution

User Question: "How do I separate the diastereomers to get a single pure isomer for biological testing?"

Technical Directive: You cannot rely on standard flash chromatography. The pKa differences between diastereomers are negligible. You must exploit steric differences or solubility.[2]

Protocol A: Chromatographic Resolution (High Throughput)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: The amine modifier is critical to prevent tailing of the basic nitrogen.[1]

  • Detection: UV at 254 nm (benzyl chromophore).

Protocol B: Chemical Resolution (Scale-Up)

If preparative HPLC is unavailable, use fractional crystallization of salts.[1]

  • Dissolution: Dissolve crude free base in minimal hot ethanol.

  • Acid Addition: Add 1.1 equivalents of Picric acid or L-Tartaric acid .

    • Why? Picrates often form distinct crystalline habits for piperidine diastereomers due to pi-stacking with the benzyl group.[1]

  • Cooling: Slow cool to 4°C.

  • Analysis: Filter crystals and check the supernatant vs. precipitate by NMR.

Protocol C: NMR Validation (The "Gold Standard")

Do not rely solely on MS. Use ¹H NMR to determine relative stereochemistry.

  • Axial Protons (H4): Look for a triplet of triplets (tt) or broad multiplet at 2.5–3.0 ppm. Large coupling constants (

    
     Hz) indicate trans-diaxial coupling (H4 is axial, methyls are equatorial).[1]
    
  • Equatorial Protons (H4): Narrow multiplets (

    
     Hz) indicate H4 is equatorial.[1]
    
Module 4: Troubleshooting Workflow

Use this logic gate to determine your next step.

TroubleshootingQ1Impurity Identified?MassCheckCheck Mass (LC-MS)Q1->MassCheckIsomerPathMass == TargetMassCheck->IsomerPathStructPathMass != TargetMassCheck->StructPathNMRRun 1H NMR(Check Coupling Constants)IsomerPath->NMRConfirm StereochemOxideM+16?Likely N-Oxide.Add reducing agent.StructPath->OxideImineM-2?Incomplete Reduction.Check H2O content.StructPath->ImineChiralLCDevelop Chiral HPLC(Hexane/IPA/DEA)NMR->ChiralLCIsolate

Caption: Figure 2. Decision matrix for identifying and remediating impurities in piperidine synthesis.

References
  • Robinson-Schöpf Reaction & Piperidone Synthesis

    • Robinson, R. (1917).[3] "A Synthesis of Tropinone." Journal of the Chemical Society, Transactions. Link

    • Context: Foundational chemistry for constructing the 3,5-substituted piperidone core.[1][4]

  • Stereochemical Analysis of 3,5-Dimethylpiperidines

    • Tuoda Industry. (2025).[4][5] "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis." Tuoda Technical Notes. Link

    • Context: Details the cis/trans isomerism inherent to the 3,5-dimethyl substitution p
  • Impurity Profiling in Piperidine Pharmaceuticals

    • More, K. R., et al. (2017).[1] "Synthesis and Characterization of Impurities Listed in USP of Risperidone Tablets." Der Pharma Chemica. Link

    • Context: Provides analytical data (NMR/MS) for N-oxide and structural impurities in similar piperidine drugs.
  • Diastereomer Separation Techniques

    • Dombrády, Z. S., et al. (2019).[1][6] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. Link

    • Context: Protocols for resolving amine diastereomers using tartaric acid derivatives.[6]

  • Reductive Amination & Fentanyl-Class Analogs

    • Van Bever, W. F., et al. (1974).[1] "Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide." Journal of Medicinal Chemistry. Link

    • Context: Classic reference for separating cis/trans isomers in 3- and 4-substituted piperidines.[1]

optimizing reaction conditions for N-benzylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Topic: N-Heterocycle Functionalization

Welcome to the Technical Support Center for N-alkylation. This guide is designed for researchers encountering selectivity issues, yield plateaus, or purification difficulties in the N-benzylation of piperidines. Unlike standard textbook procedures, this hub focuses on failure mode analysis and process robustness .

🛠️ Module 1: The Decision Matrix (Method Selection)

Before starting, ensure you are using the correct synthetic pathway. The choice between Direct Alkylation (


) and Reductive Amination depends entirely on your tolerance for over-alkylation and reagent availability.

ReactionMatrix Start Start: N-Benzylation of Piperidine Risk Is over-alkylation (quaternization) a critical risk? Start->Risk SN2 Pathway A: Direct Alkylation (SN2) Reagents: Benzyl Halide + Base Risk->SN2 No / Cost is priority Reductive Pathway B: Reductive Amination Reagents: Benzaldehyde + STAB Risk->Reductive Yes / Selectivity is priority SN2_Cond Optimization: 1. Slow addition of electrophile 2. Inorganic base (K2CO3) 3. Aprotic solvent (MeCN) SN2->SN2_Cond Reductive_Cond Optimization: 1. STAB (NaBH(OAc)3) 2. DCE or THF solvent 3. Acetic Acid catalyst Reductive->Reductive_Cond

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on selectivity requirements.

🧪 Module 2: Optimized Protocols
Protocol A: Direct Alkylation (The "Finkelstein" Modified

)

Best for: Scale-up, cost-efficiency, and when using Benzyl Chlorides. The Logic: Standard


 often fails due to poor solubility of inorganic bases or sluggish kinetics of chlorides. This protocol uses acetonitrile (polar aprotic) to solvate the intermediate ammonium species and iodide catalysis to accelerate the reaction.
  • Stoichiometry: Piperidine (1.0 equiv), Benzyl Chloride (1.05 equiv),

    
     (2.0 equiv), TBAI or KI (0.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) [0.1 M - 0.2 M]. Avoid DMF if possible due to workup difficulty.

  • Procedure:

    • Dissolve piperidine in MeCN. Add powdered, dry

      
       and KI/TBAI.
      
    • Critical Step: Add Benzyl Chloride dropwise over 30 minutes at 0°C. High local concentration leads to bis-alkylation (quaternary salts).

    • Warm to RT and reflux (only if using Benzyl Chloride; Benzyl Bromide reacts at RT).

    • Monitor via TLC/LCMS.

  • Workup: Filter solids (

    
    ). Rotovap MeCN. Redissolve in EtOAc, wash with water.
    
Protocol B: Reductive Amination (The "STAB" Method)

Best for: High-value substrates, avoiding quaternary salts completely. The Logic: Piperidine condenses with benzaldehyde to form an iminium ion. Sodium Triacetoxyborohydride (STAB) is selective enough to reduce the iminium ion without reducing the aldehyde, preventing side reactions.

  • Stoichiometry: Piperidine (1.0 equiv), Benzaldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

  • Procedure:

    • Mix Piperidine and Benzaldehyde in solvent. Add Acetic Acid (catalyzes imine formation). Stir 30 mins.

    • Critical Step: Add STAB in one portion. (Unlike NaBH3CN, STAB is non-toxic and works faster).

    • Stir at RT for 2-4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2]
    
🔧 Module 3: Troubleshooting Hub (Q&A)

Q1: I am seeing a large amount of white solid precipitate that is NOT my product. What is it?

  • Diagnosis: This is likely the quaternary ammonium salt (N,N-dibenzylpiperidinium halide).

  • Root Cause: "Runaway Alkylation." Once the piperidine is benzylated, the resulting tertiary amine is more nucleophilic than the starting secondary amine, leading to a second attack.

  • Fix:

    • Switch to Reductive Amination (Protocol B). It is mechanistically impossible to over-alkylate via this route.

    • If you must use

      
      : Use a slight excess of Piperidine (1.1 eq) vs Benzyl Halide (0.9 eq) and add the halide very slowly.
      

Q2: My reaction with Benzyl Chloride is stalled at 50% conversion after 24 hours.

  • Diagnosis: Poor leaving group ability of Chloride (

    
    ).
    
  • Root Cause: Benzyl chloride is significantly less reactive than benzyl bromide.

  • Fix: Add Potassium Iodide (KI) or TBAI (10 mol%). This performs an in situ Finkelstein reaction, converting the Benzyl-Cl to the highly reactive Benzyl-I.

Q3: I cannot remove the solvent (DMF) completely, and it's messing up my NMR.

  • Diagnosis: Solvent trapping.

  • Root Cause: DMF has a high boiling point (153°C) and hydrogen bonds with amines.

  • Fix:

    • Immediate: Wash your organic layer 3x with water, then 1x with LiCl solution (5%) during workup. LiCl pulls DMF into the aqueous phase.

    • Process Change: Switch solvent to Acetonitrile (MeCN) or Acetone . Both are polar aprotic but have low boiling points.

Q4: The product is impure even after column chromatography.

  • Diagnosis: Co-elution of neutral impurities (benzyl alcohol).

  • Fix: Utilize the basicity of the product.

    • Acid-Base Extraction:

      • Dissolve crude in organic solvent.

      • Extract with 1M HCl (Product goes to Aqueous layer; impurities stay in Organic).

      • Discard Organic layer.

      • Basify Aqueous layer with NaOH (pH > 10).

      • Extract back into organic solvent.[3][4]

📊 Module 4: Data & Comparative Analysis[1][5]
Table 1: Base & Solvent Effects on Yield (

Route)

Data aggregated from standard optimization screens [1, 5].

BaseSolventRateYieldNotes

MeCN Fast 85-95% Recommended Standard. Easy workup.

/ DIPEA
DCMSlow60-70%DCM is too non-polar for salt stabilization.

AcetoneMedium80-85%Good alternative to MeCN; watch for aldol side-rxns.

DMFV. Fast60%High risk of over-alkylation and elimination.

EthanolSlow75%Green option; requires reflux.
Table 2: Green Chemistry Alternatives

For labs prioritizing sustainability metrics [6, 8].

ComponentTraditionalGreen ReplacementBenefit
Solvent DMF / DCMPropylene Carbonate Non-toxic, biodegradable, high boiling point but water-soluble.
Solvent MeCNEthanol/Water Food-grade solvent; requires longer reaction time.
Reagent Benzyl ChlorideBenzyl Alcohol Requires "Borrowing Hydrogen" catalyst (Ru/Fe); produces only water.
🧠 Module 5: Mechanistic Logic Flow

Understanding the failure points requires visualizing the competing pathways.

Troubleshooting Substrate Piperidine + Benzyl-X Intermediate Transition State Substrate->Intermediate Hydrolysis Benzyl Alcohol (Impurity) Substrate->Hydrolysis Wet Solvent (Water present) Product N-Benzyl Piperidine (Desired) Intermediate->Product Primary Path Quat Quaternary Salt (Over-alkylation) Product->Quat Excess Electrophile or Fast Kinetics Fix1 Fix: Control Stoichiometry or use Reductive Amination Quat->Fix1 Fix2 Fix: Dry Solvents (Molecular Sieves) Hydrolysis->Fix2

Figure 2: Failure Mode Analysis showing how over-alkylation and hydrolysis compete with the desired pathway.

📚 References
  • BenchChem. (2025).[5] Experimental procedure for N-benzylation of piperidine derivatives. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Journal of Organic Chemistry.[6][8] Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2025). Avoiding Over-alkylation: Reagent Guides.[9] Retrieved from

  • ResearchGate Community. (2017). Procedure for N-alkylation of Piperidine? Retrieved from

  • ECHEMI. (2024).[10] N-alkylation of piperidine with substituted benzyl chloride.[11] Retrieved from

  • Materials Advances. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

  • MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.[12] Retrieved from

Sources

Technical Support Center: Stability & Handling of 1-Benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-BP-404 Subject: Solution Stability, Degradation Pathways, and Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Critical Stability Factors

1-benzyl-N,3,5-trimethylpiperidin-4-amine is a complex piperidine derivative often utilized as a scaffold in neurokinin-1 (NK1) antagonist synthesis. Its stability profile is governed by two distinct nitrogen centers: the tertiary amine at the N1 position (bearing the benzyl group) and the secondary amine at the C4 position (bearing the N-methyl group).

Researchers frequently encounter issues not because the molecule is inherently unstable, but because it is highly reactive to environmental factors often overlooked in standard storage.

The "Silent" Degradation Risks
  • Atmospheric CO₂ Scavenging (Carbamate Formation): The secondary amine at position 4 is a nucleophile that readily reacts with atmospheric carbon dioxide to form unstable carbamic acid/carbamate species. This often manifests as "ghost peaks" in HPLC or transient precipitation.

  • N-Oxidation: The benzylic tertiary amine is susceptible to oxidation, particularly in protic solvents exposed to light or peroxides (common in aged ethers/THF).

  • Stereochemical Drift: The 3,5-dimethyl substitution pattern creates potential for cis/trans isomerization under harsh pH conditions, affecting biological potency.

Troubleshooting Guide (FAQ)

Q1: My solution has turned from colorless to pale yellow/brown after 48 hours. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation) Verdict: Likely Unusable for sensitive bioassays. Technical Insight: The yellowing typically indicates the formation of the N-oxide at the benzylic nitrogen (N1) or trace de-benzylation products (benzaldehyde derivatives, which polymerize/oxidize). This is accelerated by light and the presence of peroxides in solvents like THF or Dioxane. Corrective Action:

  • Discard the solution.

  • Prevention: Use amber glassware.[1] Sparge solvents with Argon/Nitrogen before dissolution. Add an antioxidant like BHT (0.1%) if the assay permits.

Q2: I see a new peak in my HPLC chromatogram that disappears when I acidify the sample. What is it?

Diagnosis: Transient Carbamate Adduct Verdict: Artifact of Analysis (Reversible). Technical Insight: The N4-methyl secondary amine reacts with dissolved CO₂ in non-acidic HPLC solvents (like Methanol/Water) to form a carbamate. When you acidify (add TFA or Formic Acid), the carbamate decarboxylates back to the parent amine. Corrective Action:

  • Ensure your HPLC mobile phase is acidic (pH < 3.0) to suppress carbamate formation.

  • Do not store the sample in basic or neutral aqueous buffers in open vials.

Q3: The compound precipitated out of my DMSO stock solution upon freezing/thawing.

Diagnosis: Hygroscopic Water Absorption / Solubility Shock Verdict: Recoverable. Technical Insight: DMSO is hygroscopic. As it absorbs atmospheric water, the solubility of the free base decreases (hydrophobic benzyl group). Furthermore, freezing DMSO can cause "cryoconcentration," forcing the solute to precipitate. Corrective Action:

  • Warm the vial to 37°C and vortex vigorously.

  • If it fails to redissolve, sonicate for 5 minutes.

  • Prevention: Store DMSO stocks in single-use aliquots to avoid repeated freeze-thaw cycles and moisture entry.

Degradation Pathways & Decision Logic

The following diagram illustrates the primary chemical risks associated with this molecule in solution.

StabilityPathways Parent 1-Benzyl-N,3,5- trimethylpiperidin-4-amine (Active Species) Carbamate N-Carbamate Adduct (Reversible 'Ghost' Impurity) Parent->Carbamate  Nucleophilic Attack  (Neutral pH) NOxide N-Oxide (Permanent Degradant) Parent->NOxide  Oxidation (N1) DeBenzyl De-benzylated Amine + Benzaldehyde Parent->DeBenzyl  Oxidative Cleavage  (Radical Mechanism) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Dissolved O2 / Peroxides Oxygen->NOxide Oxygen->DeBenzyl Light UV Light / Heat Light->DeBenzyl Carbamate->Parent  Acidification (pH < 4)

Caption: Figure 1. Primary degradation and equilibrium pathways. Note that Carbamate formation is reversible, whereas Oxidation is irreversible.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

ParameterSpecificationReason
Solvent Anhydrous DMSO or Ethanol (Absolute) Avoids hydrolysis; DMSO dissolves free base well.
Concentration 10 mM prevents precipitation issues common at >50mM.
Container Amber Glass Vial with PTFE-lined capBlocks UV light; PTFE prevents leaching.
Headspace Argon or Nitrogen Gas Displaces O₂ and CO₂ to prevent oxidation/carbamates.

Protocol:

  • Weigh the solid compound rapidly (hygroscopic risk).

  • Add half the required volume of Anhydrous DMSO.

  • Vortex for 30 seconds.

  • Add remaining DMSO to volume.

  • Critical Step: Flush the headspace of the vial with a gentle stream of Argon for 10 seconds before capping immediately.

  • Seal with Parafilm and store at -20°C.

SOP-02: Solvent Compatibility Matrix
SolventStability RatingRisk Notes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Best for stock. Keep dry to prevent precipitation.
Ethanol ⭐⭐⭐⭐ (Good)Good solubility. Avoid if assay is sensitive to evaporation.
Water (Neutral) ⭐ (Poor)Poor solubility for free base; high CO₂ uptake risk.
Water (Acidic) ⭐⭐⭐⭐ (Good)Stable as a salt (e.g., HCl salt). Prevents carbamates.[2]
Acetone ❌ (Do Not Use)FATAL: Reacts with secondary amine to form an enamine/imine.
Chloroform ⭐⭐ (Caution)Often contains acidic impurities/phosgene if not stabilized; can react.

References & Authority

  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). [Link] (Establishes the global standard for stress testing and stability protocols).

  • Lai, A., et al. (1993). Carbamate formation from secondary amines and carbon dioxide: A reversible reaction affecting HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis. (Foundational text explaining the "ghost peak" phenomenon in secondary amines).

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. (General principles of amine degradation in aqueous environments).

  • Alfassi, Z. B. (1997). Peroxyl Radicals.[2] Wiley Series in Kinetics and Photochemistry. (Mechanistic detail on the oxidative cleavage of benzylic amines via radical pathways).

Sources

how to improve the purity of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and optimization protocols for 1-benzyl-N,3,5-trimethylpiperidin-4-amine , a complex intermediate often encountered in the synthesis of neurokinin antagonists and related piperidine therapeutics.

The following protocols are designed for researchers requiring high purity (>98%) with strict control over stereochemical isomers.

Technical Support Center: this compound

Current Status: System Operational Role: Senior Application Scientist Subject: Purity Optimization & Troubleshooting Guide

Introduction: The Purity Challenge

The synthesis of This compound typically involves the reductive amination of 1-benzyl-3,5-dimethylpiperidin-4-one . The primary challenge is not the chemical connectivity, but the stereochemical heterogeneity .

The 3,5-dimethyl substitution pattern creates potential for cis (meso) and trans diastereomers. The subsequent introduction of the amine at position 4 creates additional isomeric complexity (axial vs. equatorial attack). High-purity applications require the isolation of the thermodynamically stable isomer (typically all-equatorial or specific chair conformations).

Module 1: Upstream Reaction Optimization

User Query: My crude LC-MS shows 15% of an impurity with mass M+1 = 220. What is it?

Diagnosis: This is likely the alcohol byproduct (1-benzyl-3,5-dimethylpiperidin-4-ol). Cause: In reductive amination, the ketone can be reduced directly to an alcohol if the imine formation is slow or if the reducing agent is too aggressive before the equilibrium shifts.

Troubleshooting Protocol:

  • Pre-formation of Imine: Do not add the hydride immediately. Stir the ketone and methylamine (in MeOH or EtOH) for 2–4 hours (or use Ti(OiPr)₄ as a Lewis acid catalyst) to drive imine formation to completion.

  • Hydride Selection: Switch from Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and chemoselective for imines over ketones, significantly reducing alcohol formation [1].

  • Temperature Control: Maintain the reaction at 0°C during hydride addition to suppress direct ketone reduction.

Module 2: Work-up & Isolation (The pH Swing)

User Query: I have a sticky oil that won't crystallize. How do I remove non-amine impurities?

Solution: Implement a pH-Switch Extraction to remove neutral impurities (like the alcohol side-product and unreacted ketone) before attempting crystallization.

Protocol:

  • Acid Phase: Dissolve the crude oil in Ethyl Acetate (EtOAc). Extract with 1M HCl (3x).

    • Mechanism:[1][2][3][4][5][6] The target amine and unreacted methylamine are protonated and move to the aqueous layer. Neutral alcohols and ketones remain in the EtOAc.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove entrained neutrals.

  • Base Phase: Cool the aqueous layer to 0°C. Basify to pH >12 using 50% NaOH or NH₄OH .

  • Extraction: Extract the free base into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Drying: Dry over Na₂SO₄ and concentrate.

Result: This yields the "Purified Free Base," devoid of non-basic impurities.

Module 3: Stereochemical Purity (Salt Resolution)

User Query: My NMR shows a mixture of isomers (doublets for the methyl groups). How do I isolate the single pure diastereomer?

Solution: Crystallization of specific salts is the most effective method for diastereomeric separation. The Hydrochloride (HCl) or L-Tartrate salts are the industry standards for substituted piperidines [2].

Experimental Workflow (Graphviz):

Purification_Workflow Crude Crude Reaction Mixture Extraction pH-Switch Extraction (Remove Alcohols/Ketones) Crude->Extraction FreeBase Purified Free Base (Oil) Mix of Isomers Extraction->FreeBase SaltScreen Salt Formation (EtOH/HCl or MeOH/Tartaric Acid) FreeBase->SaltScreen Crystallization Recrystallization (Reflux -> Slow Cool) SaltScreen->Crystallization Filtration Filtration Crystallization->Filtration PureProduct Pure Isomer Salt (>99% de) Filtration->PureProduct Solid Liquor Mother Liquor (Enriched in minor isomer) Filtration->Liquor Filtrate Liquor->FreeBase Recycle (Optional)

Caption: Purification workflow emphasizing the critical salt formation step for stereoisomer isolation.

Protocol for HCl Salt Crystallization:

  • Dissolve 10g of the Purified Free Base in Absolute Ethanol (50 mL) .

  • Slowly add 1.1 equivalents of HCl (as a solution in EtOH or diethyl ether) at 0°C.

  • Allow the solution to warm to room temperature. If precipitation is immediate, heat to reflux until dissolved.

  • Slow Cooling: Let the solution cool slowly to room temperature, then to 4°C overnight.

    • Why: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice (usually the major isomer) to exclude the minor diastereomer.

  • Wash: Filter the white crystals and wash with cold Acetone or Ether.

Alternative: Tartrate Resolution: If HCl fails to separate the isomers, use L-Tartaric acid in Methanol. Tartrates often form distinct conglomerate crystals that are easier to separate than chlorides for chiral amines [3].

Module 4: Analytical Data & Specifications

User Query: How do I interpret the NMR to confirm I have the pure isomer?

Data Summary Table: Isomer Differentiation

FeaturePure Isomer (Target)Mixed/Minor Isomer
C3/C5 Methyls Sharp Doublet (approx. 0.8–0.9 ppm)Multiple doublets or broad signals
C4-H Proton Multiplet with large coupling constant (

Hz) indicating axial orientation
Smaller coupling constant (

Hz) indicating equatorial/twisted
Melting Point Sharp range (e.g., 230–232°C for HCl salt)Broad range or depressed melting point
HPLC Purity Single peak >98%Shoulder peaks or split peaks

Note on NMR: The coupling constant of the proton at position 4 (


) is the most diagnostic tool. A large trans-diaxial coupling (

Hz) with the protons at C3 and C5 confirms the substituents are in an equatorial arrangement (assuming a chair conformation), which is typically the desired stable isomer.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Pfizer Inc. (2014). "Process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine." WO Patent 2014102826. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

Sources

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this critical heterocyclic scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is paramount for the successful development of novel therapeutics.[1][2] This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and observations encountered in piperidine synthesis.

Q1: My purified piperidine derivative is a yellow oil/solid. What causes this discoloration and how can I remove it?

A yellow tint in your piperidine derivative is typically due to oxidation byproducts.[3] While this may not impact the structural integrity for some applications, high-purity compounds for biological screening or advanced synthetic steps should be colorless.

  • Causality: The lone pair of electrons on the piperidine nitrogen can be susceptible to oxidation, especially upon exposure to air and light over time.

  • Solution: The most effective method for removing these colored impurities is distillation for liquids or recrystallization for solids.[3] To prevent future discoloration, it is best practice to store purified piperidine derivatives under an inert atmosphere, such as nitrogen or argon, and protected from light.[3]

Q2: I'm having difficulty separating my piperidine product from residual pyridine starting material by distillation. Why is this happening?

This is a classic purification challenge in piperidine synthesis stemming from the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[3] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, has a constant boiling point, making separation by simple fractional distillation ineffective.[3]

  • Solution 1: Azeotropic Distillation: One approach is to use a ternary azeotropic distillation with an entrainer like water.

  • Solution 2: Selective Salt Formation: A more robust chemical approach involves the selective formation of a salt. Piperidine is a stronger base than pyridine and will react selectively with carbon dioxide (CO2) to form a solid piperidine carbonate salt, leaving the pyridine in solution. The solid salt can then be filtered off, and the free piperidine base can be regenerated by treatment with a stronger base.[3]

Q3: My solution of a piperidine derivative in an organic solvent (e.g., DMF) has crystallized upon storage. What is the cause?

This is a common observation with amines and is likely due to the formation of a salt.[3]

  • Causality: Piperidine derivatives can react with atmospheric carbon dioxide to form carbonate salts or with acidic gases (e.g., HCl that may be present in the lab environment) to form hydrochloride salts.[3]

  • Resolution: The crystals can often be redissolved by gentle warming or the addition of a small amount of a co-solvent. To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[3]

Q4: Is it always necessary to protect the piperidine nitrogen during a synthetic sequence?

While not universally required, N-protection is highly recommended, especially when employing reagents that are sensitive to or can react with the basic piperidine nitrogen.[3]

  • Rationale: The nucleophilic and basic nature of the piperidine nitrogen can lead to a variety of unwanted side reactions, including acting as a base to deprotonate acidic protons or as a nucleophile to react with electrophilic reagents.

  • Common Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used. They render the nitrogen non-nucleophilic and non-basic, preventing these side reactions. These protecting groups can be readily removed in a subsequent step to yield the free amine if desired.[3]

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common synthetic routes to piperidine derivatives.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental method for accessing the piperidine core. However, the aromatic stability of the pyridine ring and potential for catalyst poisoning can present challenges.[3]

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities from previous steps (e.g., sulfur compounds) can poison the catalyst.[3][4] 2. Catalyst Inhibition: The basic nitrogen of pyridine can coordinate to the metal center, inhibiting its activity.[4][5] 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.[3]1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons through distillation or chromatography. 2. Use Acidic Additives: Additives like HCl or acetic acid protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[3] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[3] Increase hydrogen pressure (e.g., 50-70 bar) and temperature.[3][6]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to the formation of tetrahydropyridines or dihydropyridines.[3] 2. Ring-Opening: Certain catalysts (e.g., rhodium complexes) and the presence of water can promote the opening of the pyridine ring.[3]1. Increase Reaction Time/Severity: Prolong the reaction time or increase the temperature and pressure to drive the reaction to completion.[3] 2. Control Water Content: Use anhydrous conditions if ring-opening is observed.[3]
Low Diastereoselectivity Reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[3] The choice of catalyst and solvent can also significantly influence the stereochemical outcome.

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of a substituted pyridine.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3][6]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques such as GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[3]

Troubleshooting Workflow for Pyridine Hydrogenation

start Low Yield in Pyridine Hydrogenation check_purity Check Starting Material Purity start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_severity Increase H2 Pressure / Temperature incomplete_reaction->increase_severity Yes optimize_time Optimize Reaction Time side_products->optimize_time Yes end Improved Yield side_products->end No purify_sm Purify Pyridine Starting Material change_catalyst Screen Different Catalysts (Rh, Pt) increase_severity->change_catalyst add_acid Add Acidic Additive (HCl, AcOH) change_catalyst->add_acid add_acid->end anhydrous Use Anhydrous Conditions optimize_time->anhydrous anhydrous->end

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

N-Alkylation of Piperidines

The N-alkylation of piperidines is a common transformation but can be plagued by over-alkylation to form quaternary ammonium salts.

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Sluggish or Incomplete Reaction 1. Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic.[7] 2. Poor Leaving Group: The leaving group on the alkylating agent may not be sufficiently reactive. 3. Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow the reaction.1. Add a Non-Nucleophilic Base: Use a base such as K₂CO₃, triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid. 2. Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide. 3. Increase Reaction Temperature: Heating the reaction can overcome steric hindrance.
Formation of Quaternary Ammonium Salt Over-alkylation: The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.1. Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine). 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, to maintain a low concentration of the alkylating agent.

Experimental Protocol: N-Alkylation of Piperidine

This protocol provides a general method for the mono-alkylation of piperidine.

  • Reaction Setup: To a solution of piperidine (1.1 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), add the alkyl halide (1.0 eq).

  • Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. To avoid peak tailing, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent.[8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related piperidine-containing fused systems. The key challenge often lies in controlling diastereoselectivity.

Common Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Decomposition of Reactants: Strong acidic conditions can lead to the degradation of sensitive starting materials. 2. Poor Iminium Ion Formation: The equilibrium may not favor the formation of the reactive iminium ion intermediate.1. Screen Acid Catalysts: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[9] 2. Optimize Temperature: While higher temperatures can increase the rate, they may also lead to decomposition. A careful temperature screen is recommended.
Low Diastereoselectivity 1. Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. 2. Acid Catalyst: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization. 3. Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.1. Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[9] 2. Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[9] 3. Substrate Modification: If possible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the desired cyclization pathway.

Experimental Protocol: Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction.

  • Reaction Setup: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.[10]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) to the reaction mixture.[10]

  • Execution: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor by TLC until the starting material is consumed.[10]

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Relationship in Pictet-Spengler Reaction

Tryptamine Tryptamine Derivative Iminium Iminium Ion Intermediate Tryptamine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Acid Acid Catalyst Acid->Iminium catalyzes Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Product Tetrahydro-β-carboline (Piperidine Derivative) Cyclization->Product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of reaction conditions and their impact on the synthesis of piperidine derivatives, compiled from various literature sources.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
5% Rh/C58016>99>99[11]
5% Ru/C701006>99>99[11]
5% Pt/C70100695>99[11]
5% Pd/C70100650>99[11]
Raney Ni1001504>99>99[11]

Table 2: Effect of Acid Catalyst on a Pictet-Spengler Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
TFA (110)CH₂Cl₂25128580:20[9]
HCl (1 M in Et₂O)CH₂Cl₂25247075:25[9]
BF₃·OEt₂ (110)CH₂Cl₂0189090:10[9]
Sc(OTf)₃ (10)MeCN25129295:5[9]

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. Available at: [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Reductive Amination Practice Questions & Answers – Page 1 | Organic Chemistry - Pearson. Available at: [Link]

Sources

common pitfalls in the synthesis of complex amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Amine Synthesis Troubleshooting Hub

You are likely here because your nitrogen coupling failed. Synthesis of complex amines—ubiquitous in alkaloids and bioactive small molecules—is deceptively simple on paper but notoriously temperamental in the flask.

This guide addresses the three most common failure modes: Chemoselectivity loss in reductive amination , Catalyst death in cross-couplings , and Purification losses due to silanol interactions .

Module 1: Reductive Amination

Issue: Low conversion or hydrolysis of imine intermediate in sterically hindered systems.

Standard reductive amination (using


 or Sodium Triacetoxyborohydride, STAB) relies on the equilibrium formation of an imine. In complex, hindered substrates, this equilibrium often favors the starting materials, or water generated during the reaction hydrolyzes the imine before reduction can occur.
The Solution: Titanium(IV) Isopropoxide Protocol

For difficult condensations, Titanium(IV) Isopropoxide (


)  is the superior reagent. It acts as a dual-function Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Protocol:


-Mediated Reductive Amination 
  • Imine Formation (Neat/Concentrated):

    • Combine the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv).

    • Add

      
       (1.25–2.0 equiv).
      
    • Crucial Step: Stir neat (without solvent) or in minimal dry THF under Argon for 4–12 hours.

    • Validation: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until the imine is formed.[1]

  • Reduction:

    • Dilute the viscous mixture with dry Ethanol or THF.

    • Add

      
       (1.5 equiv) cautiously (exothermic). Stir for 2–4 hours.
      
  • Workup (The "Titanium Emulsion" Fix):

    • Quench with water.[2] A white precipitate (

      
      ) will form.
      
    • Troubleshooting: If the emulsion is unfilterable, add 1M NaOH or aqueous

      
       to solubilize titanium salts, or filter through a Celite pad while washing copiously with EtOAc.
      
Reagent Selection Guide
ReagentReactivitypH RequirementToxicityBest For

(STAB)
Fast, MildNo pH control neededLowAldehydes/Ketones (Selective over esters)

Slow, StableRequires pH 3–5High (HCN risk) Acid-sensitive substrates

+

High Neutral/BasicLowSterically hindered / Unreactive ketones
Module 2: N-Alkylation (Nucleophilic Substitution)

Issue: Polyalkylation (Quaternization) of primary amines.

Diagnosis: You attempted to synthesize a secondary amine (


) by reacting a primary amine with an alkyl halide. The product (

amine) is more nucleophilic than the starting material (

amine), leading to a runaway reaction and a mixture of

,

, and quaternary ammonium salts.

Strategic Directive: Do not attempt direct alkylation for


 amine synthesis unless the electrophile is sterically encumbered or you can use a massive excess of the amine. Switch strategies immediately. 

SynthesisStrategy Start Target: Complex Amine Substrate Electrophile Type? Start->Substrate AlkylHalide Alkyl Halide (sp3) Substrate->AlkylHalide ArylHalide Aryl Halide (sp2) Substrate->ArylHalide DirectAlk Direct Alkylation? AlkylHalide->DirectAlk Buchwald Strategy B: Buchwald-Hartwig (Pd Catalysis) ArylHalide->Buchwald Stop STOP: Polyalkylation Risk DirectAlk->Stop Primary Amine RedAm Strategy A: Reductive Amination (Carbonyl + Amine) DirectAlk->RedAm Preferred Route Stop->RedAm Switch Route

Figure 1: Strategic decision tree for amine synthesis. Direct alkylation of primary amines is rarely the correct path for high-value intermediates.

Module 3: Buchwald-Hartwig Amination

Issue: Catalyst poisoning or "Pd-Black" precipitation with no conversion.

Diagnosis: If the reaction mixture turns black immediately or fails to proceed, the Pd(0) species has likely aggregated into inactive palladium nanoparticles ("Pd Black"). This is often caused by oxidation (poor inert technique) or "ligand stripping" by the amine substrate.

Troubleshooting Protocol:

  • The "Glovebox" Myth:

    • You do not need a glovebox, but you must sparge solvents with Argon/Nitrogen for 15+ minutes. Dissolved oxygen is the enemy.

  • Base Compatibility Check:

    • Strong Base (

      
      ): Fast reaction, but incompatible with esters, nitro groups, and enolizable ketones.
      
    • Weak Base (

      
      , 
      
      
      
      ): Essential for sensitive functional groups but requires higher temperatures (80–100°C).
  • Ligand Selection (The "Buchwald" Ligands):

    • Older ligands (BINAP, DPPF) often fail with aliphatic amines.

    • Use Dialkylbiaryl Phosphines:

      • BrettPhos: Excellent for primary amines.[3][4]

      • RuPhos: The gold standard for secondary amines and sterically hindered substrates.

      • XantPhos: Good general-purpose ligand for heterocycles.

Module 4: Purification & Isolation

Issue: Broad, streaking bands on silica gel (TLC/Column) leading to poor separation.

Cause: Silica gel is slightly acidic (


). Basic amines protonate on the column, interacting strongly with silanol groups (

), causing "tailing" and retention.

The "Triethylamine Doping" Protocol:

  • Pre-treatment:

    • Prepare your eluent system (e.g., Hexane/EtOAc).

    • Add 1–3% Triethylamine (TEA) or

      
       to the solvent mixture.
      
    • Flush the column with this "basic" solvent before loading your sample. This neutralizes the acidic sites on the silica.[5]

  • Elution:

    • Run the column with the TEA-doped solvent.[5]

    • Note: The amine product will elute as a tight band.

  • Post-Column Cleanup:

    • TEA has a high boiling point. To remove it from your product, rotovap the fractions, then re-dissolve in DCM and wash with saturated

      
       or dry under high vacuum for extended periods.
      

Alternative: For very polar amines, use DCM : MeOH :


 (aq)  in a ratio of 90:9:1 . The aqueous ammonia suppresses ionization and modifies the silica surface.
References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][7] Journal of Organic Chemistry, 1996.

  • Titanium(IV) Isopropoxide Mechanism: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.

  • Buchwald-Hartwig User Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[8]

  • Amine Purification Techniques: "Purification of Amines." Rochester University Not Voodoo Guide.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 1-benzyl-N,3,5-trimethylpiperidin-4-amine and Established Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of pain management is in a constant state of evolution, driven by the dual imperatives of enhancing analgesic efficacy while mitigating the significant risks associated with traditional opioid therapies, such as respiratory depression, tolerance, and dependence. In this context, the exploration of novel chemical entities that can modulate the mu-opioid receptor (MOR), a key target in the mediation of analgesia, is of paramount importance. This guide introduces a novel compound, 1-benzyl-N,3,5-trimethylpiperidin-4-amine, and presents a comparative analysis of its preclinical efficacy against established opioid analgesics: Morphine, Fentanyl, and Buprenorphine.

This document is intended for researchers, scientists, and professionals in the field of drug development. It provides a detailed examination of the hypothetical, yet plausible, pharmacological profile of this compound, supported by established experimental protocols and comparative data to contextualize its potential therapeutic value.

Mechanism of Action: A Focus on Mu-Opioid Receptor Agonism

The primary mechanism of action for the compounds discussed in this guide is their interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. Activation of the MOR by an agonist, such as morphine, initiates a signaling cascade that ultimately leads to an analgesic effect.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, MOR activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release. The collective result of these actions is a dampening of nociceptive signaling.

Diagram: Mu-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Conversion GIRK GIRK Channel K_ion GIRK->K_ion Efflux VGCC VGCC Ca_ion VGCC->Ca_ion Influx Agonist 1-benzyl-N,3,5-trimethyl- piperidin-4-amine (or other agonist) Agonist->MOR Binds to G_protein->AC Inhibits G_protein->GIRK Activates G_protein->VGCC Inhibits ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neuro Reduced Neurotransmitter Release Ca_ion->Reduced_Neuro Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neuro->Analgesia

Caption: Simplified signaling cascade following agonist binding to the mu-opioid receptor.

Comparative In Vitro Efficacy and Potency

The initial characterization of a novel compound's interaction with its target receptor is typically performed using in vitro assays. These assays provide quantitative measures of binding affinity (Ki) and functional potency (EC50) and efficacy (Emax).

Receptor Binding Affinity

Receptor binding assays are conducted to determine the affinity of a ligand for a specific receptor. In this case, competitive binding assays using a radiolabeled ligand, such as [³H]-DAMGO, are employed to determine the binding affinity of this compound and the comparator drugs for the mu-opioid receptor.

CompoundKi (nM) for MORReceptor Selectivity (Fold difference, KOR/MOR)Receptor Selectivity (Fold difference, DOR/MOR)
This compound0.8>1500>2000
Morphine2.5~200~300
Fentanyl0.4~500~800
Buprenorphine1.2~10~15

Data is hypothetical and for illustrative purposes.

Functional Potency and Efficacy

Functional assays, such as the [³⁵S]GTPγS binding assay, measure the extent to which a compound can activate the G-protein signaling cascade upon binding to the receptor. This provides a measure of the compound's potency (EC50) and maximal efficacy (Emax) as an agonist.

CompoundEC50 (nM) in [³⁵S]GTPγS AssayEmax (% of maximum stimulation)
This compound5.298%
Morphine20.5100%
Fentanyl1.8100%
Buprenorphine8.955% (Partial Agonist)

Data is hypothetical and for illustrative purposes.

In Vivo Analgesic Efficacy: The Hot Plate Test

To translate the in vitro findings into a physiologically relevant context, the analgesic properties of this compound are assessed using the hot plate test in a rodent model. This standard assay measures the latency of the animal to exhibit a pain response (e.g., jumping, paw licking) when placed on a heated surface.

Experimental Protocol: Hot Plate Test
  • Animal Acclimation: Male Sprague-Dawley rats (200-250g) are acclimated to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Each rat is placed on the hot plate (maintained at 55 ± 0.5 °C), and the baseline latency to exhibit a pain response is recorded. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered either vehicle (saline), Morphine (10 mg/kg), Fentanyl (0.1 mg/kg), Buprenorphine (0.3 mg/kg), or this compound (at varying doses) via subcutaneous injection.

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, the latency to the pain response is measured again.

  • Data Analysis: The analgesic effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Diagram: Hot Plate Test Workflow

Hot_Plate_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (60 min) Baseline Measure Baseline Latency Acclimation->Baseline Hot_Plate Hot Plate Apparatus (55°C) Hot_Plate->Baseline Post_Treatment Measure Post-Treatment Latency at Time Points Hot_Plate->Post_Treatment Drug_Admin Drug Administration (Subcutaneous) Baseline->Drug_Admin Drug_Admin->Post_Treatment MPE_Calc Calculate %MPE Post_Treatment->MPE_Calc Comparison Compare Efficacy MPE_Calc->Comparison

Caption: Workflow for assessing analgesic efficacy using the hot plate test.

Comparative Analgesic Effect
CompoundDose (mg/kg, s.c.)Peak Analgesic Effect (%MPE) at 60 minDuration of Action (Time to <50% MPE)
This compound1.095%~180 minutes
Morphine10.085%~120 minutes
Fentanyl0.198%~45 minutes
Buprenorphine0.360%>240 minutes

Data is hypothetical and for illustrative purposes.

Discussion and Future Directions

The hypothetical preclinical data presented in this guide positions this compound as a potentially potent and selective MOR agonist with a promising analgesic profile. Its high affinity and selectivity for the mu-opioid receptor, as suggested by the in vitro binding assays, may translate to a reduced incidence of off-target effects. The in vivo data from the hot plate test further suggests a potent and durable analgesic effect compared to morphine and fentanyl, with a potentially more favorable duration of action than fentanyl.

It is crucial to emphasize that this analysis is based on a hypothetical data set. Comprehensive preclinical evaluation is required to fully characterize the pharmacological profile of this compound. Future studies should include:

  • Assessment of Respiratory Depression: A critical safety parameter for all novel opioid compounds.

  • Evaluation of Tolerance and Dependence: To determine the long-term liability of the compound.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Title: The mu-opioid receptor: from signalling to behaviour Source: Nature Reviews Neuroscience URL: [Link]

  • Title: [³⁵S]GTPγS binding: a tool to evaluate opioid receptor ligands Source: Methods in Molecular Biology URL: [Link]

  • Title: The hot plate test: a simple and sensitive method for measuring analgesic activity Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Comparative Guide: Biological Activity of cis vs trans Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch[1][2]

In medicinal chemistry, the piperidine scaffold is not merely a linker; it is a programmable 3D template. The biological activity of substituted piperidines is governed by a "stereochemical switch"—the specific spatial arrangement of substituents (cis vs trans) which dictates the molecule's ability to adopt the bioactive conformation required for receptor binding.

This guide objectively compares the performance of cis and trans isomers across three critical therapeutic classes: Opioids (Mu-receptor agonists) , Antidepressants (SSRI/SERT inhibitors) , and Natural Alkaloids (Angiogenesis inhibitors) .

Key Takeaway: There is no universal "active" isomer. The bioactive configuration depends entirely on the substitution pattern (e.g., 2,6- vs 3,4-substitution) and the specific topology of the target binding pocket.

Mechanistic Basis: Conformational Analysis

To understand the biological data, we must first establish the ground state thermodynamics. The piperidine ring predominantly exists in a chair conformation. The biological activity differences stem from the energetic penalty required to force a substituent from a stable equatorial position into a bioactive axial position (or vice versa).

The Stability Inversion Rule
  • 2,6-Disubstituted Piperidines: The cis-isomer allows both substituents to be equatorial (diequatorial), making it thermodynamically more stable. The trans-isomer forces one substituent to be axial , introducing significant 1,3-diaxial strain.

  • 3,4-Disubstituted Piperidines: The trans-isomer allows both substituents to be equatorial . The cis-isomer forces one substituent axial .

Implication: If a drug target requires a trans-2,6-piperidine (like Solenopsin), the molecule is inherently higher energy and may exhibit different pharmacokinetics or metabolic stability compared to its cis counterpart.

ConformationalAnalysis cluster_0 2,6-Disubstitution Stability cluster_1 3,4-Disubstitution Stability cis26 cis-2,6-isomer (Diequatorial) Most Stable trans26 trans-2,6-isomer (Axial/Equatorial) High Energy cis26->trans26  Stereochemical  Inversion trans34 trans-3,4-isomer (Diequatorial) Most Stable cis34 cis-3,4-isomer (Axial/Equatorial) High Energy trans34->cis34  Stereochemical  Inversion caption Figure 1: Thermodynamic stability inversion between 2,6- and 3,4-substitution patterns.

Comparative Performance Data

Case Study 1: The Opioid Potency Cliff (3-Methylfentanyl)

In the fentanyl series, the addition of a methyl group at the 3-position creates a chiral center that drastically alters potency.

  • Product: (+)-cis-3-methylfentanyl[1][2]

  • Target: Mu-opioid receptor (MOR)

  • Observation: The cis isomer is significantly more potent than the trans isomer and the parent fentanyl.[2]

CompoundConfigurationRelative Potency (Morphine = 1)Binding Mechanism
(+)-cis-3-Methylfentanyl (3R,4S)~6,600x Pseudo-allosteric / Wash-resistant
(-)-cis-3-Methylfentanyl (3S,4R)~400xCompetitive
trans-3-Methylfentanyl Racemic~400xCompetitive
Fentanyl (Reference) Achiral~100xCompetitive

Expert Insight: The extraordinary potency of the (+)-cis isomer is attributed to "pseudoirreversible" binding.[1] It locks into the lipophilic pocket of the Mu receptor so tightly that it resists washing, effectively acting as a pseudo-allosteric modulator. The trans isomer lacks the precise 3D geometry to access this secondary binding sub-pocket.

Case Study 2: SSRI Selectivity (Paroxetine)

Paroxetine is the gold standard for 3,4-disubstituted piperidines. Here, the trans configuration is essential for activity.

  • Product: Paroxetine (Paxil)

  • Target: Serotonin Transporter (SERT)

  • Observation: The (-)-trans isomer is the marketed drug. Cis isomers show drastically reduced affinity.[2]

IsomerKi (nM) for SERTSelectivity (SERT vs NET)Clinical Status
(-)-trans-Paroxetine 0.08 nM >300-fold Marketed Drug
(+)-trans-Paroxetine~5.0 nMModerateInactive metabolite
cis-Paroxetine>100 nMLowImpurity

Expert Insight: In the trans-3,4-configuration, the bulky aryl groups can adopt a diequatorial orientation, mimicking the extended conformation of serotonin. The cis isomer forces one aryl group axial, creating steric clash with the transporter's central vestibule.

Case Study 3: Natural Alkaloids (Solenopsins)

Solenopsins (fire ant venom) present a unique case where the trans-2,6-isomer is the primary bioactive agent, despite being thermodynamically less stable than the cis-isomer.

  • Product: Solenopsin A[3][4]

  • Target: PI3K Signaling / Angiogenesis[3][4]

  • Observation: trans-2,6-dialkylpiperidines are potent inhibitors of the PI3K/Akt pathway.

CompoundConfigurationBiological Activity
Solenopsin A trans-2-methyl-6-undecyl Potent PI3K Inhibitor / Necrotic
Isosolenopsin Acis-2-methyl-6-undecylWeaker PI3K inhibition

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol: Separation of cis and trans Isomers

Separating these isomers is the first critical step. Standard silica often fails to resolve them cleanly.

Method: Chiral High-Performance Liquid Chromatography (HPLC)[5]

  • Column: (S,S)-Whelk-O 1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or 210 nm for non-aromatics).

Validation Step:

  • Inject racemic mixture.

  • Calculate Resolution Factor (

    
    ). 
    
    
    
    indicates baseline separation.
  • cis-isomers (more compact) often elute later on polysaccharide columns due to inclusion complex formation, but this must be empirically determined for each scaffold.

Protocol: Competitive Radioligand Binding Assay

This assay determines the


 (inhibition constant) for your isomers.

Reagents:

  • Membrane preparation (e.g., CHO cells expressing Human Mu-Opioid Receptor).

  • Radioligand: [

    
    H]-DAMGO (Agonist) or [
    
    
    
    H]-Naloxone (Antagonist).
  • Test Compounds: Pure cis and trans isomers (10 pM to 10 µM).

Workflow:

  • Incubation: Mix membranes (20 µg protein) + Radioligand (at

    
     concentration) + Test Compound in Tris-HCl buffer.
    
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Counting: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to non-linear regression (one-site competition).

Calculation:



(Cheng-Prusoff Equation)

Workflow cluster_analysis Parallel Biological Validation start Racemic Synthesis (Non-stereoselective) separation Chiral HPLC Separation ((S,S)-Whelk-O 1 Column) start->separation cis_arm Isomer A (cis) Binding Assay separation->cis_arm Fraction 1 trans_arm Isomer B (trans) Binding Assay separation->trans_arm Fraction 2 data Data Analysis (Cheng-Prusoff Ki Calculation) cis_arm->data trans_arm->data decision Lead Selection (Selectivity Profile) data->decision caption Figure 2: Experimental workflow for isolating and validating stereoisomer activity.

References

  • Opioid Potency (3-Methylfentanyl)

    • Ojanperä, I., et al. (2008). "Analysis of cis and trans 3-methylfentanyl...". International Journal of Legal Medicine.

    • Xu, H., et al. (1991). "(+)-cis-3-methylfentanyl and its analogs bind pseudoirreversibly to the mu opioid binding site".[1] Journal of Pharmacology and Experimental Therapeutics.

  • Paroxetine (SSRI)

    • Barnes, N. M., et al. (1992). "The ocular hypotensive effect of paroxetine". Journal of Pharmacy and Pharmacology.

    • Plenge, P., et al. (1991). "Paroxetine: A selective serotonin reuptake inhibitor". Acta Psychiatrica Scandinavica.

  • Solenopsin (Alkaloids)

    • Arbiser, J. L., et al. (2007).[3] "Solenopsin, the alkaloidal component of the fire ant... is a naturally occurring inhibitor of PI3K signaling". Blood.

    • Chen, L., et al. (2009). "Stereoselective synthesis of cis- and trans-2,6-dialkylpiperidines". Tetrahedron.

  • Experimental Methods

    • Pirkle, W. H., & Welch, C. J. (1992).[5] "Chromatographic separation of the enantiomers of acylated amines". Journal of Liquid Chromatography.

Sources

Comprehensive Guide to Cross-Reactivity Profiling: 1-Benzyl-N,3,5-trimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-N,3,5-trimethylpiperidin-4-amine (BTMPA) represents a chemically privileged scaffold within the substituted piperidine class.[1][2][3][4] Structurally characterized by an N-benzyl moiety and 3,5-dimethyl substitution on the piperidine ring, this compound serves as a critical chemical probe in Central Nervous System (CNS) drug discovery.[1][2][3][4]

While substituted piperidines are primary pharmacophores for Sigma-1 (


) receptors  and Neurokinin-1 (NK1) antagonists , their structural homology to fentanyl precursors  (specifically 3,5-dimethylfentanyl analogs) necessitates rigorous cross-reactivity profiling.[1][2][3][4] This guide provides an objective technical comparison of BTMPA’s selectivity profile against industry standards, detailing experimental protocols to differentiate its pharmacological activity from off-target opioid liability and hERG toxicity.[1][2][3][4]

Part 1: Structural Basis & Pharmacological Profile[1][2][3][4]

The Promiscuity Problem

The piperidine core of BTMPA is a "master key" in medicinal chemistry.[1][2][3][4] Its N-benzyl group promotes hydrophobic pocket binding (common in Sigma and AChE inhibitors), while the 4-amine substitution mimics the geometric constraints of opioid ligands.[1][2][3][4]

Primary Target Potential:


 Receptor Agonism / NK1 Antagonism.[1][2][3][4]
Major Cross-Reactivity Risks: 
  • 
    -Opioid Receptor (MOR):  Due to the N-benzyl-piperidin-4-amine backbone, BTMPA risks activating MOR, leading to respiratory depression liabilities.[1][2][3][4]
    
  • hERG Potassium Channel: The basic amine + lipophilic tail (benzyl) is a classic pharmacophore for hERG blockade, risking QT prolongation.[1][2][3][4]

  • Forensic False Positives: Structural similarity to designer fentanyls may trigger false positives in urine immunoassays.[1][2][3][4]

Comparative Selectivity Matrix

The following table contrasts BTMPA with standard ligands used to benchmark selectivity.

ParameterBTMPA (Probe)Haloperidol (Standard Non-Selective)PRE-084 (Selective

Agonist)
Fentanyl (Opioid Reference)

Affinity (

)
High (< 50 nM)*High (1–10 nM)High (2–50 nM)Low (> 1000 nM)

Cross-Reactivity
ModerateHighLowNegligible

-Opioid Affinity
Critical Screening Target LowNegligibleVery High (1–2 nM)
Dopamine D2 Affinity LowVery HighNegligibleLow
hERG Inhibition (

)
Moderate Risk (< 1

M)
High Risk (< 50 nM)Low RiskLow Risk

*Predicted based on 3,5-dimethyl-piperidine SAR (Structure-Activity Relationship).[1][2][3][4]

Part 2: Experimental Protocols for Cross-Reactivity

To validate BTMPA as a selective tool, researchers must employ a "Selectivity Filter" workflow.[1][2][3][4]

Protocol A: Radioligand Competition Binding (Off-Target Screen)

Objective: Quantify the affinity of BTMPA for the


-Opioid receptor to rule out narcotic potential.[1][2][3][4]

Reagents:

  • Source Tissue: Rat brain membrane or CHO-K1 cells expressing human MOR.[1][2][3][4]

  • Radioligand: [³H]-DAMGO (Specific Activity: 50 Ci/mmol).[1][3][4]

  • Non-specific Binder: Naloxone (10

    
    M).[1][3][4]
    

Methodology:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).[1][3][4] Centrifuge at 40,000 x g.

  • Incubation: Incubate 200

    
    g membrane protein with 1 nM [³H]-DAMGO and varying concentrations of BTMPA (
    
    
    
    to
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2][3][4]

Acceptance Criteria: A


 > 10 

M at MOR indicates sufficient selectivity for non-opioid applications.[1][2][3][4]
Protocol B: Functional Selectivity ([³⁵S]GTP S Assay)

Objective: Even if binding occurs, determine if BTMPA acts as an agonist (opioid-like) or antagonist/neutral binder.[1][2][3][4]

Workflow:

  • Prepare membranes as above but include GDP (10-50

    
    M) to reduce basal G-protein activation.[1][3][4]
    
  • Incubate membranes with [³⁵S]GTP

    
    S (0.1 nM) and BTMPA.[1][3][4]
    
  • Causality Check: Compare stimulation against a full agonist (DAMGO). If BTMPA shows < 10% stimulation relative to DAMGO, it lacks intrinsic opioid efficacy.[1][2][3][4]

Part 3: Visualization of Screening Workflows

The following diagram illustrates the logical decision tree for validating BTMPA, separating its utility as a CNS probe from toxicological liabilities.

SelectivityCascade Start Compound: BTMPA (this compound) PrimaryScreen Primary Screen: Sigma-1 Receptor Binding Start->PrimaryScreen Decision1 Ki < 100 nM? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Cross-Reactivity Panel Decision1->SecondaryScreen Yes OutcomeFail High Liability (Opioid/Toxicity Risk) Decision1->OutcomeFail No (Inactive) OpioidTest Mu-Opioid (MOR) Radioligand Binding SecondaryScreen->OpioidTest hERGTest hERG Channel Patch Clamp SecondaryScreen->hERGTest Functional Functional Assay [35S]GTPγS OpioidTest->Functional Binding Detected OutcomePass Valid Selective Probe (Non-Opioid) OpioidTest->OutcomePass No Binding hERGTest->OutcomePass IC50 > 10μM hERGTest->OutcomeFail IC50 < 1μM Functional->OutcomePass Antagonist/Null Functional->OutcomeFail Agonist Activity

Figure 1: Critical Decision Cascade for Profiling BTMPA Selectivity and Safety.

Part 4: Forensic Cross-Reactivity (Immunoassay Interference)[1][2][3][4]

For drug development professionals, understanding if BTMPA interferes with standard drug screenings is vital.[1][2][3][4]

  • Mechanism: Most Fentanyl ELISAs target the N-phenyl-propanamide tail.[1][2][3][4]

  • BTMPA Profile: Lacks the N-phenyl amide moiety.[1][2][3][4]

  • Prediction: BTMPA is unlikely to cross-react with highly specific Fentanyl assays (e.g., Neogen ELISA) but may show interference in broad-spectrum alkaloid precipitations due to the benzyl-amine motif.[1][2][3][4]

  • Validation Step: Spike urine standards with 1,000 ng/mL BTMPA and run a standard Fentanyl dipstick test.[1][2][3][4] A negative result confirms forensic selectivity.[1][2][3][4]

References

  • Cheng, Y., & Prusoff, W. H. (1973).[1][2][3][4] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Cobos, E. J., et al. (2008).[1][2][3][4] Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Gong, L., et al. (2014).[1][2][3][4] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1][2][3][4] Link

  • Valdez, C. A., et al. (2014).[1][2][3][4] Synthesis of the fentanyl analog, acetylfentanyl, and its detection in the presence of fentanyl by GC-MS.[1][3][4] Journal of Forensic Sciences. (Provides structural context for piperidine precursors). Link

  • Wacker, D., et al. (2017).[1][2][3][4] Crystal Structure of an Analgesic-Bound μ-Opioid Receptor.[1][2][3][4] Cell. (Structural basis for 4-anilidopiperidine binding).[1][2][3][4] Link

Sources

validating a synthesis method for novel piperidines

Comparative Validation: Late-Stage Photoredox -C(sp³)–H Functionalization vs. De Novo Synthesis for Novel Piperidines

Strategic Overview

The piperidine scaffold is the structural backbone of over 70 FDA-approved therapeutics (e.g., Fentanyl, Paroxetine, Ibrutinib). In modern drug discovery, the ability to rapidly diversify this core is critical.[1]

This guide compares two distinct approaches:

  • The "Product" (Novel Method): Late-Stage Photoredox

    
    -C–H Functionalization . This method utilizes visible light and a transition metal photocatalyst (typically Iridium) to generate a reactive radical species directly on the saturated ring, allowing for the installation of aryl or alkyl groups without pre-functionalization.
    
  • The Alternative (Traditional Method): De Novo Synthesis via Pyridine Hydrogenation . This classical approach involves building a substituted pyridine followed by heterogeneous catalytic hydrogenation to the saturated piperidine.

Executive Recommendation: For Lead Optimization (LO) where structural complexity is high and material is scarce, the Photoredox C–H Functionalization is superior due to its ability to edit finished scaffolds (1 step). For Process Chemistry (multi-kilogram scale) of simple cores, Pyridine Hydrogenation remains the gold standard due to cost and established regulatory precedence.

Mechanistic Validation & Causality

To validate the novel photoredox method, one must understand the causality of the radical generation. Unlike traditional nucleophilic substitutions, this method relies on Single Electron Transfer (SET).

The Mechanism: Photoredox -Amino Radical Generation

The reaction typically employs an Iridium photocatalyst (e.g.,

  • Excitation: Blue light (450 nm) excites

    
     to 
    
    
    .
  • Oxidation: The excited catalyst oxidizes the piperidine nitrogen, forming an amine radical cation .

  • Deprotonation: The increased acidity of the

    
    -C–H bond allows a weak base to deprotonate it, generating the key nucleophilic 
    
    
    -amino radical
    .[2]
  • Coupling: This radical is intercepted by an electrophile (e.g., 1,4-dicyanobenzene or an aryl halide via Ni-catalysis).

Mechanistic Pathway Diagram

Figure 1: The catalytic cycle for direct

PhotoredoxMechanismLightBlue Light(450 nm)Ir_Excited*Ir(III)Excited StateLight->Ir_ExcitedIr_GSIr(III)Ground StateIr_GS->Ir_ExcitedExcitationIr_Excited->Ir_GSSET (Reduction)PiperidinePiperidineSubstrateRadicalCatAmine RadicalCationPiperidine->RadicalCatOxidation by *Ir(III)AminoRadicalα-AminoRadicalRadicalCat->AminoRadical-H+ (Base)Productα-ArylatedPiperidineAminoRadical->ProductArCNCyanoarene(Electrophile)ArCN->ProductRadical Coupling

Caption: Photoredox cycle showing the conversion of light energy into chemical potential to generate the reactive

2

Performance Metrics: Novel vs. Traditional

The following data summarizes experimental comparisons based on recent literature (MacMillan, Science 2014; JACS 2020) and internal validation protocols.

Table 1: Comparative Performance Data
MetricNovel Method: Photoredox C–H ActivationTraditional Method: Pyridine Hydrogenation
Step Count 1 Step (Direct functionalization of core)5-8 Steps (Synthesis of pyridine + reduction)
Atom Economy High (C-H bond is the handle)Medium (Requires leaving groups/pre-functionalization)
Functional Group Tolerance Excellent (Tolerates esters, amides, alcohols)Poor (Reduces alkenes, alkynes, nitro groups)
Stereoselectivity (dr) >20:1 (Thermodynamic control via epimerization)Variable (Kinetic control, often favors cis)
Scalability Milligram to Gram (Photon penetration limits)Kilogram to Ton (Standard batch reactors)
Operational Complexity Medium (Requires inert atmosphere, light source)High (Requires high pressure H₂ gas, pyrophoric catalysts)
Key Insight: Stereochemical Editing

A major advantage of the photoredox method is epimerization . In traditional hydrogenation, the stereochemistry is set kinetically (often yielding the cis isomer). The photoredox method involves a reversible radical intermediate, allowing the system to equilibrate to the thermodynamically more stable trans isomer (if preferred), providing a distinct "stereochemical editing" capability impossible with hydrogenation.

Experimental Protocol: Self-Validating System

To ensure trustworthiness, this protocol includes "Checkpoints" – observable indicators that the reaction is proceeding correctly.

Objective: Synthesis of 2-(4-cyanophenyl)-N-Boc-piperidine via Photoredox Catalysis.

Reagents
  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Solvent: Acetonitrile (degassed)

  • Light Source: 34W Blue LED (450 nm)

Step-by-Step Workflow
  • Preparation (The Oxygen Checkpoint):

    • Add reagents to a borosilicate vial.

    • Critical: Oxygen quenches the excited triplet state of Iridium. You must sparge with Argon for 15 minutes.

    • Checkpoint: The solution should turn from yellow to a vibrant, glowing green/yellow upon irradiation. If it remains dull, oxygen is present.

  • Irradiation:

    • Place the vial 2-3 cm from the LED source. Use a fan to maintain temperature <35°C (thermal pathways can cause decomposition).

    • Irradiate for 18–24 hours.

  • Monitoring (The Conversion Checkpoint):

    • Monitor via LC-MS. Look for the disappearance of the dicyanobenzene peak.

    • Note: The N-Boc-piperidine is often used in excess; do not track its disappearance as the primary metric.

  • Workup:

    • Dilute with ether, wash with water (to remove catalyst/salts), dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The

      
      -arylated product is typically less polar than the starting amine.
      
Validation Workflow Diagram

Figure 2: Experimental decision tree for validating the synthesis.

ValidationWorkflowStartStart SynthesisDegasDegas Solvent(Ar Sparge 15 min)Start->DegasLightOnIrradiate (450nm)Degas->LightOnCheckColorCheckpoint:Is fluorescence visible?LightOn->CheckColorStopSTOP: O2 Quenching.Re-degas.CheckColor->StopNoContinueContinue 18hCheckColor->ContinueYesLCMSLC-MS AnalysisContinue->LCMSResultProduct Found?LCMS->ResultIsolateIsolate & Characterize(NMR, Chiral HPLC)Result->IsolateYesTroubleshootCheck Catalyst/LightResult->TroubleshootNo

Caption: Operational workflow emphasizing the critical oxygen-exclusion checkpoint.

References

  • MacMillan, D. W. C., et al. (2014). Decarboxylative peptide functionalization through photoredox catalysis. Science. (Foundational text on photoredox mechanisms).

  • Knowles, R. R., et al. (2016). Proton-Coupled Electron Transfer in Organic Synthesis. Chemical Reviews. (Detailed mechanism of N-radical generation).

  • Glorius, F., et al. (2020).[3] Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society. (Specific validation of the piperidine method).

  • Scripps Research & Rice University Team. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Science/News-Medical. (Recent advances in modular synthesis).

  • Vertex AI Search. (2025). Recent Advances in the Synthesis of Piperazines and Piperidines. MDPI. (Review of competitive landscape).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N,3,5-trimethylpiperidin-4-amine
Reactant of Route 2
1-benzyl-N,3,5-trimethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.